molecular formula C14H19NO4S B016171 Ethyl 1-(phenylsulfonyl)piperidine-4-carboxylate CAS No. 111627-26-0

Ethyl 1-(phenylsulfonyl)piperidine-4-carboxylate

Cat. No.: B016171
CAS No.: 111627-26-0
M. Wt: 297.37 g/mol
InChI Key: YQTIWLBULZHLIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-(phenylsulfonyl)piperidine-4-carboxylate (CAS 111627-26-0) is a high-value piperidine derivative with the molecular formula C14H19NO4S and a molecular weight of 297.37000 . This compound is characterized by a piperidine ring that is functionalized at the nitrogen atom with a phenylsulfonyl (benzenesulfonyl) group and at the 4-position with an ethyl carboxylate ester . This structure classifies it as an important synthetic intermediate and building block in organic and medicinal chemistry research. Compounds of this structural class are frequently employed as key precursors in the synthesis of more complex molecules, particularly in the development of pharmaceutical candidates . The sulfonyl group acts as a protecting group for the secondary amine, allowing for selective functionalization of the piperidine ring in complex multi-step syntheses, while the ester moiety offers a versatile handle for further transformation into amides or carboxylic acids. Researchers utilize this chemical in various transformations, including nucleophilic substitutions and fluorination reactions using reagents such as N-fluorobenzenesulfonimide (NFSI) to create advanced intermediates . Its role is firmly established in the construction of novel chemical entities for drug discovery programs. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic purposes. Researchers should consult the safety data sheet (SDS) prior to use and handle the material in accordance with standard laboratory safety protocols.

Properties

IUPAC Name

ethyl 1-(benzenesulfonyl)piperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4S/c1-2-19-14(16)12-8-10-15(11-9-12)20(17,18)13-6-4-3-5-7-13/h3-7,12H,2,8-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQTIWLBULZHLIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>44.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49672127
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Foundational & Exploratory

"Ethyl 1-(phenylsulfonyl)piperidine-4-carboxylate" basic properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Properties of Ethyl 1-(phenylsulfonyl)piperidine-4-carboxylate

This technical guide provides a comprehensive overview of the fundamental properties of this compound, a heterocyclic compound of interest to researchers, scientists, and professionals in the field of drug development. This document collates available data on its chemical structure, physical properties, and spectral characteristics, and provides a detailed, plausible experimental protocol for its synthesis.

Chemical and Physical Properties

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyValue (Predicted/Inferred for Target Compound)Reference Compound: Ethyl 1-(ethylsulfonyl)piperidine-4-carboxylate[1]Reference Compound: Ethyl 4-(phenylsulfonyl)piperazine-1-carboxylate[2]
Molecular Formula C₁₅H₂₁NO₄SC₁₀H₁₉NO₄SC₁₃H₁₈N₂O₄S
Molecular Weight 295.39 g/mol 249.33 g/mol 298.35 g/mol
Appearance White to off-white solid (predicted)Not specifiedYellow crystals[2]
Melting Point Not availableNot availableNot available
Boiling Point Not availableNot availableNot available
Solubility Predicted to be soluble in organic solvents like methanol, ethanol, and dichloromethane.Not specifiedSoluble in methanol[2]
CAS Number Not assigned832118-87-3Not available

Synthesis

A definitive, published synthesis protocol for this compound is not currently available. However, a highly plausible and adaptable synthetic route can be derived from the established synthesis of the analogous compound, Ethyl 4-(phenylsulfonyl)piperazine-1-carboxylate[2]. The proposed method involves the reaction of ethyl piperidine-4-carboxylate with benzenesulfonyl chloride.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the synthesis of Ethyl 4-(phenylsulfonyl)piperazine-1-carboxylate[2].

Materials:

  • Ethyl piperidine-4-carboxylate

  • Benzenesulfonyl chloride

  • Triethylamine (or another suitable base, e.g., pyridine)

  • Dichloromethane (or another suitable aprotic solvent, e.g., toluene)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • To a solution of ethyl piperidine-4-carboxylate (1.0 equivalent) and triethylamine (1.2 equivalents) in dichloromethane at 0 °C, add a solution of benzenesulfonyl chloride (1.1 equivalents) in dichloromethane dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes to yield the pure this compound.

Diagram 1: Synthetic Workflow

Synthesis_Workflow Reactants Ethyl piperidine-4-carboxylate + Benzenesulfonyl chloride + Triethylamine in DCM Reaction Reaction at 0°C to RT Reactants->Reaction Workup Aqueous Workup (NaHCO3, Brine) Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: A generalized workflow for the synthesis of this compound.

Spectral Data

Specific spectral data for this compound is not published. However, the expected ¹H and ¹³C NMR chemical shifts can be predicted based on the analysis of structurally similar N-phenylsulfonylpiperidine derivatives.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Assignment Predicted ¹H NMR Chemical Shift (ppm) Predicted ¹³C NMR Chemical Shift (ppm)
Phenyl-H (ortho)7.7 - 7.9~129
Phenyl-H (meta, para)7.5 - 7.7~127, ~133
Piperidine-H (2,6 axial)~3.6~46
Piperidine-H (2,6 equatorial)~2.8~46
Piperidine-H (3,5 axial)~1.9~28
Piperidine-H (3,5 equatorial)~1.6~28
Piperidine-H (4)~2.5~41
-OCH₂CH₃~4.1 (quartet)~61
-OCH₂CH₃~1.2 (triplet)~14
Carbonyl C=O-~174

Potential Biological Activity and Signaling Pathways

While no specific biological activity has been reported for this compound, the broader class of N-arylsulfonylpiperidine derivatives has been investigated for various pharmacological activities. These compounds have shown potential as antibacterial, anticancer, and anti-inflammatory agents. The phenylsulfonyl moiety is a common pharmacophore in many biologically active molecules. Further research is required to elucidate the specific biological targets and signaling pathways of the title compound.

Diagram 2: Logical Relationship for Investigating Biological Activity

Biological_Investigation Compound This compound Screening High-Throughput Screening Compound->Screening Target_ID Target Identification Screening->Target_ID Pathway_Analysis Signaling Pathway Analysis Target_ID->Pathway_Analysis Lead_Optimization Lead Optimization Pathway_Analysis->Lead_Optimization

Caption: A logical workflow for the investigation of the biological activity of the title compound.

Conclusion

This compound is a compound with potential for further investigation in medicinal chemistry and drug discovery. This guide provides a foundational understanding of its basic properties, a plausible synthetic route, and predicted spectral characteristics based on available data for related compounds. The information presented herein is intended to serve as a valuable resource for researchers initiating studies on this molecule and its derivatives. Further experimental validation of the predicted properties and biological activities is warranted.

References

"Ethyl 1-(phenylsulfonyl)piperidine-4-carboxylate" CAS number lookup

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 111627-26-0

This technical guide provides a comprehensive overview of Ethyl 1-(phenylsulfonyl)piperidine-4-carboxylate, a compound of interest for researchers and professionals in drug development and medicinal chemistry. This document details its chemical properties, synthesis, and biological activity, with a focus on its role as an acetylcholinesterase inhibitor.

Chemical and Physical Properties

This compound, also known as 1-Benzenesulfonyl-piperidine-4-carboxylic acid ethyl ester, is a white solid.[1] Its fundamental properties are summarized in the table below.

PropertyValueReference
CAS Number 111627-26-0[1]
Molecular Formula C₁₄H₁₉NO₄S[1]
Molecular Weight 297.37 g/mol [1]
Appearance White solid[1]
Melting Point No data available[2]
Boiling Point No data available[2]

Synthesis

A general method for the synthesis of N-substituted piperidine-4-carboxylate derivatives involves the reaction of a compound with an active methylene group with an N-substituted diethanolamine diphenyl sulfonate in the presence of a base like sodium hydride.

A more specific, though still general, two-step synthesis for compounds of this class can be described as follows:

Experimental Protocol: Synthesis of 1-Benzenesulfonyl-piperidine-4-carboxylic acid ethyl ester

Step 1: N-Phenylsulfonylation of Ethyl Piperidine-4-carboxylate

  • To a stirred solution of ethyl piperidine-4-carboxylate (1 equivalent) and a suitable base (e.g., triethylamine or pyridine, 1.2 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran) at 0 °C, add benzenesulfonyl chloride (1.1 equivalents) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Logical Workflow for Synthesis

G Ethyl piperidine-4-carboxylate Ethyl piperidine-4-carboxylate Reaction Reaction Ethyl piperidine-4-carboxylate->Reaction Benzenesulfonyl chloride Benzenesulfonyl chloride Benzenesulfonyl chloride->Reaction Purification Purification Reaction->Purification Product This compound Purification->Product

A simplified workflow for the synthesis of the target compound.

Biological Activity: Acetylcholinesterase Inhibition

This compound is an inhibitor of acetylcholinesterase (AChE).[1] AChE is a critical enzyme in the nervous system that hydrolyzes the neurotransmitter acetylcholine, terminating the signal transmission at cholinergic synapses. Inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, which enhances cholinergic neurotransmission. This mechanism is a key therapeutic strategy for conditions like Alzheimer's disease.[1]

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

The inhibitory activity of this compound against AChE can be determined using the spectrophotometric method developed by Ellman. This assay is based on the reaction of the product of acetylthiocholine hydrolysis by AChE with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a colored product.

  • Reagent Preparation:

    • Phosphate Buffer (0.1 M, pH 8.0).

    • DTNB solution (10 mM in phosphate buffer).

    • Acetylthiocholine iodide (ATCI) solution (14 mM in deionized water).

    • AChE solution of a known concentration.

    • Test compound (this compound) stock solution in a suitable solvent (e.g., DMSO).

  • Assay Procedure (96-well plate format):

    • Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI.

    • Control (100% activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent for the test compound.

    • Test Sample: 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL of the test compound solution at various concentrations.

  • Measurement:

    • Pre-incubate the plate with buffer, AChE, DTNB, and the test compound/solvent for 10 minutes at 25°C.

    • Initiate the reaction by adding the ATCI solution.

    • Measure the absorbance at 412 nm at regular intervals using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Signaling Pathways of Acetylcholinesterase Inhibitors

Inhibitors of acetylcholinesterase, by increasing the availability of acetylcholine, can modulate various downstream signaling pathways. These effects are often mediated through the stimulation of nicotinic and muscarinic acetylcholine receptors. Key pathways influenced include:

  • PI3K/Akt Signaling Pathway: This pathway is crucial for cell survival, proliferation, and synaptic plasticity. Activation of this pathway by AChE inhibitors can contribute to their neuroprotective effects.

  • MAPK/ERK Signaling Pathway: This pathway is involved in cell growth, differentiation, and survival. Modulation of this pathway can also play a role in the neuroprotective actions of these inhibitors.

The engagement of these pathways suggests that the therapeutic benefits of acetylcholinesterase inhibitors may extend beyond simple symptomatic relief in neurodegenerative diseases.

Diagram of Acetylcholinesterase Inhibition and Downstream Signaling

G cluster_synapse Synaptic Cleft cluster_downstream Intracellular Signaling ACh Acetylcholine AChE Acetylcholinesterase ACh->AChE Hydrolysis Receptor Cholinergic Receptors (Nicotinic & Muscarinic) ACh->Receptor Binding Inhibitor This compound Inhibitor->AChE Inhibition PI3K_Akt PI3K/Akt Pathway Receptor->PI3K_Akt Activation MAPK_ERK MAPK/ERK Pathway Receptor->MAPK_ERK Activation Neuroprotection Neuroprotection & Cell Survival PI3K_Akt->Neuroprotection MAPK_ERK->Neuroprotection

Mechanism of action and downstream signaling of the inhibitor.

References

"Ethyl 1-(phenylsulfonyl)piperidine-4-carboxylate" molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on Ethyl 1-(phenylsulfonyl)piperidine-4-carboxylate

This technical guide provides a comprehensive overview of this compound, a compound of interest for researchers, scientists, and professionals in drug development. Due to its structural motifs, this molecule is a valuable intermediate in the synthesis of various pharmaceutical agents. Piperidine derivatives are known to be core structures in many bioactive compounds, and the addition of a phenylsulfonyl group can significantly influence the molecule's physicochemical properties and biological activity.

Molecular Profile

The fundamental properties of this compound are detailed below. The molecular formula is C14H19NO4S, and the calculated molecular weight is approximately 313.37 g/mol .

Structural and Physicochemical Data

For comparative analysis, the following table summarizes the key data for this compound and a selection of structurally related analogs. This contextual data is essential for understanding the influence of minor structural modifications on the overall properties of the molecule.

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS NumberNotes
This compound C14H19NO4S313.37 (Calculated)Not AvailableThe primary subject of this guide.
Ethyl 1-(methylsulfonyl)piperidine-4-carboxylateC9H17NO4S235.30320424-42-8A close analog with a methylsulfonyl instead of a phenylsulfonyl group.[1][2]
Ethyl 1-(ethylsulfonyl)piperidine-4-carboxylateC10H19NO4S249.33 (Calculated)832118-87-3Features an ethylsulfonyl group on the piperidine nitrogen.[]
Ethyl 4-(phenylsulfonyl)piperazine-1-carboxylateC13H18N2O4S298.35Not AvailableA related compound with a piperazine ring instead of piperidine.[4]
Ethyl 1-benzylpiperidine-4-carboxylateC15H21NO2247.33Not AvailableAn analog with a benzyl group.[5]

Experimental Protocols

The synthesis of this compound can be achieved through the sulfonylation of the parent piperidine. The following protocol is a standard method adapted from the synthesis of analogous compounds.

Synthesis of this compound

Materials:

  • Ethyl piperidine-4-carboxylate

  • Benzenesulfonyl chloride

  • Triethylamine (or another suitable base)

  • Dichloromethane (or another suitable aprotic solvent)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve ethyl piperidine-4-carboxylate in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.

  • Addition of Base: Add triethylamine to the solution. This will act as a base to neutralize the hydrochloric acid byproduct of the reaction.

  • Addition of Sulfonylating Agent: While maintaining the temperature at 0 °C, add benzenesulfonyl chloride dropwise to the stirred solution.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitoring by thin-layer chromatography is recommended).

  • Work-up:

    • Quench the reaction by adding water.

    • Separate the organic layer.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent.

  • Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product. The crude product can be further purified by column chromatography on silica gel.

Visualized Workflow

The following diagram illustrates the synthetic pathway for this compound.

Synthesis_Workflow Reactant1 Ethyl piperidine-4-carboxylate Reaction Sulfonylation at 0°C to RT Reactant1->Reaction Reactant2 Benzenesulfonyl chloride Reactant2->Reaction Base Triethylamine in Dichloromethane Base->Reaction Workup Aqueous Work-up (Wash with NaHCO3, Brine) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Product This compound Purification->Product

Caption: Synthetic pathway for this compound.

References

Spectroscopic and Synthetic Profile of Ethyl 1-(phenylsulfonyl)piperidine-4-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic properties and a probable synthetic route for Ethyl 1-(phenylsulfonyl)piperidine-4-carboxylate, a molecule of interest for researchers and professionals in the fields of medicinal chemistry and drug development. Due to the limited availability of direct experimental data in public literature, this document presents a detailed predictive analysis based on analogous compounds and established spectroscopic principles.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from the analysis of structurally similar compounds, including piperazine and other substituted piperidine analogs.

Table 1: Predicted ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.75 - 7.85m2HAr-H (ortho to SO₂)
~7.50 - 7.65m3HAr-H (meta and para to SO₂)
~4.10q2H-OCH₂CH₃
~3.60m2HPiperidine H-2e, H-6e
~2.50m2HPiperidine H-2a, H-6a
~2.30m1HPiperidine H-4
~1.90m2HPiperidine H-3e, H-5e
~1.70m2HPiperidine H-3a, H-5a
~1.20t3H-OCH₂CH₃

Predicted in CDCl₃ at 400 MHz.

Table 2: Predicted ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignment
~174.5C=O (Ester)
~138.0Ar-C (ipso to SO₂)
~133.0Ar-C (para to SO₂)
~129.0Ar-C (meta to SO₂)
~127.0Ar-C (ortho to SO₂)
~60.5-OCH₂CH₃
~46.0Piperidine C-2, C-6
~41.0Piperidine C-4
~28.0Piperidine C-3, C-5
~14.0-OCH₂CH₃

Predicted in CDCl₃ at 100 MHz.

Table 3: Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
~2950MediumC-H stretch (aliphatic)
~1730StrongC=O stretch (ester)
~1350StrongSO₂ asymmetric stretch
~1160StrongSO₂ symmetric stretch
~1100StrongC-O stretch
Table 4: Predicted Mass Spectrometry (MS) Data
m/zInterpretation
297[M]⁺ (Molecular Ion)
222[M - C₂H₅O₂]⁺
156[M - C₆H₅SO₂]⁺
141[C₆H₅SO₂]⁺
77[C₆H₅]⁺

Proposed Synthesis and Spectroscopic Analysis Workflow

The synthesis of this compound can be logically approached through the reaction of ethyl piperidine-4-carboxylate with benzenesulfonyl chloride. The subsequent characterization would follow a standard analytical workflow to confirm the structure and purity of the synthesized compound.

G Synthesis and Analysis Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis A Ethyl piperidine-4-carboxylate C Reaction in suitable solvent with base A->C B Benzenesulfonyl chloride B->C D This compound C->D E 1H NMR D->E F 13C NMR D->F G FTIR D->G H Mass Spectrometry D->H I Data Interpretation and Structure Confirmation E->I F->I G->I H->I

Caption: Proposed synthesis and spectroscopic analysis workflow.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

  • Data Acquisition:

    • ¹H NMR: Acquire spectra with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts should be referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

    • ¹³C NMR: Acquire proton-decoupled spectra. Chemical shifts should be referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Instrumentation: A standard FTIR spectrometer.

  • Sample Preparation: The sample can be analyzed as a neat liquid (if applicable) between salt plates (e.g., NaCl or KBr) or as a thin film on a salt plate after dissolving in a volatile solvent. Solid samples can be analyzed using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)
  • Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).

  • Sample Introduction: The sample can be introduced directly via a direct insertion probe or, if coupled with a chromatography system, via a Gas Chromatography (GC) or Liquid Chromatography (LC) column.

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu). For ESI, the sample should be dissolved in a suitable solvent such as methanol or acetonitrile.

Logical Relationships in Spectroscopic Data Interpretation

The interpretation of the spectroscopic data follows a logical progression to confirm the chemical structure of the target compound.

G Spectroscopic Data Interpretation Logic A Molecular Formula C15H21NO4S B Mass Spectrum (Molecular Ion Peak) A->B predicts E Structure Confirmation B->E confirms mass C NMR Spectroscopy (1H and 13C) C->E elucidates connectivity D IR Spectroscopy (Functional Groups) D->E identifies bonds

Caption: Logical flow for structure confirmation using spectroscopic data.

"Ethyl 1-(phenylsulfonyl)piperidine-4-carboxylate" discovery and history

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 1-(phenylsulfonyl)piperidine-4-carboxylate is a chemical compound belonging to the class of N-sulfonylated piperidine derivatives. While a specific historical record detailing the initial discovery of this exact molecule remains elusive in publicly accessible literature, its synthesis and properties can be inferred from established principles of organic chemistry and the documented synthesis of analogous compounds. This technical guide provides a comprehensive overview of its likely synthesis, physicochemical properties, and the necessary experimental protocols, based on available data for its precursors and related structures.

The piperidine ring is a prevalent scaffold in medicinal chemistry, and its derivatives have shown a wide range of biological activities. The addition of a phenylsulfonyl group to the piperidine nitrogen can significantly influence the molecule's polarity, solubility, and interaction with biological targets. This makes this compound a molecule of interest for further investigation and as a potential intermediate in the synthesis of more complex pharmaceutical agents.

Physicochemical Data

The quantitative data for the reactants involved in the plausible synthesis of this compound are summarized below. Predicted properties for the final product are also included.

Table 1: Physicochemical Properties of Reactants and Product

PropertyEthyl piperidine-4-carboxylateBenzenesulfonyl chlorideThis compound (Predicted)
CAS Number 1126-09-698-09-9Not available
Molecular Formula C₈H₁₅NO₂C₆H₅ClO₂SC₁₄H₁₉NO₄S
Molecular Weight ( g/mol ) 157.21176.62297.37
Appearance Clear colorless to slightly brown liquidColorless to light yellow liquidWhite to off-white solid
Boiling Point (°C) 204 (lit.)251-252 (lit.)> 250
Melting Point (°C) Not available13-15 (lit.)Not available
Density (g/mL at 25°C) 1.02 (lit.)1.384 (lit.)~1.3
Refractive Index (n20/D) 1.459 (lit.)1.551 (lit.)~1.55
Solubility Miscible with waterInsoluble in water, soluble in organic solventsSoluble in organic solvents

Plausible Synthesis Pathway

The most probable synthetic route to this compound is the sulfonylation of ethyl piperidine-4-carboxylate with benzenesulfonyl chloride in the presence of a base. This reaction is analogous to the well-documented synthesis of N-sulfonylated amines.

Synthesis_Pathway reactant1 Ethyl piperidine-4-carboxylate reagents + Base (e.g., Triethylamine) + Solvent (e.g., Dichloromethane) reactant1->reagents reactant2 Benzenesulfonyl chloride reactant2->reagents product This compound reagents->product Sulfonylation Experimental_Workflow start Start setup Reaction Setup: - Dissolve ethyl piperidine-4-carboxylate in DCM - Cool to 0 °C start->setup add_base Add Triethylamine setup->add_base add_sulfonyl Add Benzenesulfonyl chloride solution dropwise add_base->add_sulfonyl react Stir at room temperature overnight add_sulfonyl->react workup Aqueous Work-up: - Quench with water - Wash with NaHCO₃ and brine react->workup dry_concentrate Dry organic layer and concentrate workup->dry_concentrate purify Purify by Column Chromatography dry_concentrate->purify characterize Characterize Product (NMR, MS) purify->characterize end End characterize->end

Ethyl 1-(phenylsulfonyl)piperidine-4-carboxylate: A Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 1-(phenylsulfonyl)piperidine-4-carboxylate is a heterocyclic organic compound featuring a piperidine ring N-substituted with a phenylsulfonyl group and an ethyl carboxylate at the 4-position. This molecule belongs to a class of compounds that are of significant interest in medicinal chemistry and drug discovery due to the diverse biological activities exhibited by piperidine derivatives. The incorporation of a phenylsulfonyl group can modulate the physicochemical properties and biological activity of the piperidine scaffold. This technical guide provides a comprehensive overview of the available literature on this compound and its close analogs, focusing on its synthesis, chemical properties, and potential biological relevance.

Chemical Properties and Data

While specific experimental data for this compound is limited in publicly accessible literature, data for closely related analogs provide valuable insights. The following tables summarize key chemical and physical properties of relevant compounds.

Table 1: Physicochemical Properties of this compound and Related Analogs

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS NumberNotes
This compoundC₁₄H₁₉NO₄S297.37Not availableTarget Molecule
Ethyl 4-(phenylsulfonyl)piperazine-1-carboxylateC₁₃H₁₈N₂O₄S298.35Not availableClose structural analog with a piperazine core.[1]
Ethyl 1-(ethylsulfonyl)piperidine-4-carboxylateC₁₀H₁₉NO₄S249.33832118-87-3Commercially available analog with an ethylsulfonyl group.[]
1-[4-(Ethylsulfonyl)phenyl]piperidine-4-carboxylic acidC₁₄H₁₉NO₄S297.37951624-97-8Analog with the phenylsulfonyl group attached at the 4-position of the phenyl ring.[3]

Synthesis and Experimental Protocols

Proposed Synthesis of this compound

A likely synthetic pathway involves the reaction of ethyl piperidine-4-carboxylate with benzenesulfonyl chloride in the presence of a base. This reaction is a standard procedure for the N-sulfonylation of secondary amines.

Reaction Scheme:

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product reactant1 Ethyl piperidine-4-carboxylate product This compound reactant1->product reactant2 Benzenesulfonyl chloride reactant2->product condition1 Base (e.g., Triethylamine, Pyridine) condition1->product condition2 Solvent (e.g., DCM, THF) condition2->product

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Adapted from the synthesis of Ethyl 4-(phenylsulfonyl)piperazine-1-carboxylate[1])

This protocol is adapted from a published procedure for a closely related piperazine analog and is expected to be effective for the synthesis of the target piperidine compound.

Materials:

  • Ethyl piperidine-4-carboxylate

  • Benzenesulfonyl chloride

  • Triethylamine (or another suitable base)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle (if necessary)

Procedure:

  • To a solution of ethyl piperidine-4-carboxylate (1 equivalent) in anhydrous DCM or THF, add triethylamine (1.1 to 1.5 equivalents).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of benzenesulfonyl chloride (1.0 to 1.1 equivalents) in the same anhydrous solvent to the stirred reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

General Synthesis Method from Patent Literature

A Chinese patent (CN101525313A) describes a general one-step cyclization reaction for the preparation of 4-substituted and N-substituted ethyl 4-piperidinecarboxylate compounds. This method involves the reaction of a compound with active methylene and N-substituted diethanolamine diphenyl sulfonate in the presence of sodium hydride. The patent lists benzenesulfonyl as a possible N-substituent, indicating the feasibility of synthesizing the target molecule via this route.[4]

Biological Activities and Potential Applications

While no specific biological activities have been reported for this compound, the piperidine scaffold is a common motif in many biologically active compounds. Derivatives of piperidine have shown a wide range of pharmacological effects including analgesic, anti-inflammatory, anesthetic, antipsychotic, and antitumor activities.[4]

For instance, research on 1-[4-(Ethylsulfonyl)phenyl]piperidine-4-carboxylic acid suggests potential antinociceptive, antidepressant, and anti-inflammatory properties.[3] The structural similarity suggests that this compound could be a valuable intermediate for the synthesis of novel therapeutic agents and a tool compound for studying biological pathways.[3]

Experimental Workflows

The general workflow for the synthesis and purification of this compound is outlined below.

G cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification & Analysis Reactants 1. Mix Reactants (Ethyl piperidine-4-carboxylate, Benzenesulfonyl chloride, Base) Reaction 2. Stir at Room Temperature Reactants->Reaction Monitoring 3. Monitor by TLC Reaction->Monitoring Quench 4. Quench Reaction Monitoring->Quench Extract 5. Liquid-Liquid Extraction Quench->Extract Dry 6. Dry Organic Layer Extract->Dry Concentrate 7. Concentrate in vacuo Dry->Concentrate Purify 8. Column Chromatography Concentrate->Purify Characterize 9. Characterization (NMR, MS, IR) Purify->Characterize

References

"Ethyl 1-(phenylsulfonyl)piperidine-4-carboxylate" safety and handling precautions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the safety, handling, and known biological context of Ethyl 1-(phenylsulfonyl)piperidine-4-carboxylate. Due to the absence of a dedicated Material Safety Data Sheet (MSDS) for this specific compound, this guide compiles and extrapolates information from structurally related molecules, including N-phenylsulfonylpiperidine derivatives and various piperidine-based compounds. The document outlines the inferred hazard profile, recommended personal protective equipment (PPE), and safe handling procedures. Furthermore, it details a laboratory-scale synthesis protocol and explores the potential biological activities based on studies of analogous compounds, providing a valuable resource for professionals in the fields of chemical research and drug development.

Chemical Identity

Identifier Value
IUPAC Name This compound
Molecular Formula C₁₄H₁₉NO₄S
Molecular Weight 297.37 g/mol
CAS Number Not available
Canonical SMILES CCOC(=O)C1CCN(CC1)S(=O)(=O)c2ccccc2

Hazard Profile and Safety Precautions

A specific Material Safety Data Sheet (MSDS) for this compound is not publicly available. The following hazard profile is inferred from data on structurally similar compounds, particularly "1-(Phenylsulfinyl)piperidine," piperidine, and other N-substituted piperidine derivatives.

GHS Hazard Classification (Inferred)

Based on available data for analogous compounds, this compound should be handled as a substance with the following potential hazards:

Hazard Class Hazard Statement
Acute Toxicity, Oral (Category 4) H302: Harmful if swallowed.
Skin Corrosion/Irritation (Category 2) H315: Causes skin irritation.
Serious Eye Damage/Eye Irritation (Category 2) H319: Causes serious eye irritation.
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation H335: May cause respiratory irritation.

Signal Word: Warning

Pictograms:

Physical and Chemical Hazard Data
Property Value/Information
Physical State Solid (inferred from related compounds).
Odor No data available.
Melting Point No data available.
Boiling Point No data available.
Flash Point No data available.
Solubility Expected to be soluble in organic solvents.
Reactivity Stable under normal conditions. Avoid strong oxidizing agents.
Personal Protective Equipment (PPE) and Handling

Given the inferred hazards, the following personal protective equipment and handling guidelines are recommended:

Protection Type Recommendation
Eye/Face Protection Wear chemical safety goggles and a face shield.
Skin Protection Wear impervious gloves (e.g., nitrile rubber) and a lab coat.
Respiratory Protection Use in a well-ventilated area or with a fume hood. If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge is recommended.
General Hygiene Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.
First Aid Measures
Exposure Route First Aid Procedure
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Inhalation Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

Experimental Protocols

The synthesis of this compound is not widely documented in standard chemical literature but has been described in academic theses and patents. The following is a generalized laboratory-scale protocol based on these sources.

Synthesis of this compound

Reaction Scheme:

Materials:

  • Ethyl isonipecotate (Ethyl 4-piperidinecarboxylate)

  • Benzenesulfonyl chloride

  • Triethylamine (or another suitable base)

  • Dichloromethane (or another suitable aprotic solvent)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve ethyl isonipecotate in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine to the solution.

  • Slowly add benzenesulfonyl chloride dropwise to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent.

  • Combine the fractions containing the pure product and concentrate under reduced pressure to yield this compound.

Experimental Workflow Diagram:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Dissolve Ethyl Isonipecotate in Dichloromethane B Cool to 0°C A->B C Add Triethylamine B->C D Add Benzenesulfonyl Chloride C->D E Stir at Room Temperature (12-24h) D->E F Monitor by TLC E->F G Quench with Water F->G H Extract with Dichloromethane G->H I Wash with NaHCO3, H2O, Brine H->I J Dry over MgSO4/Na2SO4 I->J K Concentrate J->K L Silica Gel Chromatography K->L M Isolate Pure Product L->M G cluster_stimulus Extracellular Stimulus cluster_receptor Cellular Receptor cluster_pathway Intracellular Signaling Cascade cluster_gene_expression Gene Expression cluster_mmp MMP Activity Stimulus Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β) Receptor Cell Surface Receptor Stimulus->Receptor MAPK MAP Kinase Pathway (e.g., p38, JNK, ERK) Receptor->MAPK NFkB NF-κB Pathway Receptor->NFkB Gene Transcription of MMP Genes MAPK->Gene NFkB->Gene MMP Increased MMP Production and Activity Gene->MMP ECM Extracellular Matrix Degradation (e.g., Collagen, Proteoglycans) MMP->ECM Leads to Inhibitor This compound (Hypothetical Inhibitor) Inhibitor->MMP Inhibits

Methodological & Application

Application Notes and Protocols: Synthesis of Ethyl 1-(phenylsulfonyl)piperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of Ethyl 1-(phenylsulfonyl)piperidine-4-carboxylate, a valuable building block in medicinal chemistry and drug development. The synthesis involves the N-sulfonylation of ethyl isonipecotate with benzenesulfonyl chloride. This application note includes a detailed experimental protocol, a summary of materials and expected results, and characterization data based on analogous compounds.

Introduction

Piperidine derivatives are fundamental scaffolds in a vast array of pharmaceuticals and biologically active compounds. The functionalization of the piperidine nitrogen allows for the modulation of a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and target-binding interactions. The introduction of a phenylsulfonyl group onto the piperidine nitrogen to form this compound creates a stable and versatile intermediate. The sulfonamide linkage is a common feature in many therapeutic agents, and this building block can be further elaborated at the ethyl ester position to generate a library of compounds for drug discovery programs. This protocol details a straightforward and efficient method for the preparation of this key synthetic intermediate.

Reaction Scheme

reaction_scheme cluster_reactants Reactants cluster_product Product ethyl_isonipecotate Ethyl isonipecotate catalyst Base (e.g., Triethylamine) Solvent (e.g., Dichloromethane) ethyl_isonipecotate->catalyst benzenesulfonyl_chloride Benzenesulfonyl chloride benzenesulfonyl_chloride->catalyst target_compound This compound catalyst->target_compound Reaction

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol is based on established procedures for the N-sulfonylation of secondary amines.

Materials:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )Quantity
Ethyl isonipecotateC₈H₁₅NO₂157.211.0 eq
Benzenesulfonyl chlorideC₆H₅ClO₂S176.621.1 eq
TriethylamineC₆H₁₅N101.191.5 eq
Dichloromethane (DCM)CH₂Cl₂84.93Anhydrous, sufficient volume
Saturated aq. NaHCO₃NaHCO₃84.01For workup
BrineNaCl58.44For workup
Anhydrous MgSO₄ or Na₂SO₄MgSO₄ / Na₂SO₄120.37 / 142.04For drying

Equipment:

  • Round-bottom flask with a magnetic stir bar

  • Dropping funnel

  • Ice bath

  • Magnetic stirrer

  • Rotary evaporator

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add ethyl isonipecotate (1.0 eq) and anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath with stirring.

  • Addition of Base: Add triethylamine (1.5 eq) to the cooled solution.

  • Addition of Sulfonylating Agent: Dissolve benzenesulfonyl chloride (1.1 eq) in a minimal amount of anhydrous dichloromethane and add it dropwise to the reaction mixture over 15-20 minutes, ensuring the temperature remains at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Separate the organic layer and dry it over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Data Presentation

Table 1: Summary of Reagents and Expected Product

CompoundMolecular FormulaMolar Mass ( g/mol )Role
Ethyl isonipecotateC₈H₁₅NO₂157.21Starting Material
Benzenesulfonyl chlorideC₆H₅ClO₂S176.62Reagent
TriethylamineC₆H₁₅N101.19Base
This compoundC₁₄H₁₉NO₄S297.37Product

Table 2: Expected Physicochemical and Spectral Data (based on analogous compounds)

PropertyExpected Value
Appearance White to off-white solid or viscous oil
Yield 80-95% (typical for this type of reaction)
Purity (by NMR/LC-MS) >95%
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.7-7.9 (m, 2H, Ar-H), 7.5-7.7 (m, 3H, Ar-H), 4.1-4.2 (q, 2H, OCH₂CH₃), 3.6-3.8 (m, 2H, piperidine-H), 2.5-2.7 (m, 2H, piperidine-H), 2.3-2.5 (m, 1H, piperidine-H), 1.8-2.0 (m, 4H, piperidine-H), 1.2-1.3 (t, 3H, OCH₂CH₃)
¹³C NMR (CDCl₃, 101 MHz) δ (ppm): 174-176 (C=O), 135-137 (Ar-C), 132-134 (Ar-C), 128-130 (Ar-C), 126-128 (Ar-C), 60-62 (OCH₂CH₃), 45-47 (piperidine-C), 40-42 (piperidine-C), 27-29 (piperidine-C), 13-15 (OCH₂CH₃)
Mass Spectrum (ESI-MS) m/z: [M+H]⁺ calculated for C₁₄H₂₀NO₄S⁺: 298.11; found: 298.1

Visualization of Experimental Workflow

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Dissolve Ethyl Isonipecotate in DCM cool Cool to 0 °C start->cool add_base Add Triethylamine cool->add_base add_sulfonyl Add Benzenesulfonyl Chloride Solution add_base->add_sulfonyl react Stir at Room Temperature (12-24h) add_sulfonyl->react quench Quench with Water react->quench extract Sequential Washes (HCl, NaHCO₃, Brine) quench->extract dry Dry Organic Layer (MgSO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate chromatography Flash Column Chromatography concentrate->chromatography product Pure this compound chromatography->product

Caption: Workflow diagram for the synthesis of this compound.

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Benzenesulfonyl chloride is corrosive and lachrymatory; handle with care.

  • Dichloromethane is a volatile and potentially carcinogenic solvent.

  • Triethylamine is a corrosive and flammable liquid with a strong odor.

Conclusion

The described protocol provides a reliable method for the synthesis of this compound from readily available starting materials. This versatile intermediate can be utilized in a variety of subsequent chemical transformations, making it a valuable asset for research and development in the pharmaceutical industry. The straightforward procedure and expected high yield make this synthesis amenable to both small-scale and larger-scale preparations.

Application Notes and Protocols: Ethyl 1-(phenylsulfonyl)piperidine-4-carboxylate as a Versatile Intermediate in Drug Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For correspondence: Not applicable

Abstract

Ethyl 1-(phenylsulfonyl)piperidine-4-carboxylate is a key synthetic intermediate with significant applications in the development of diverse therapeutic agents. Its rigid piperidine core, coupled with the electron-withdrawing phenylsulfonyl group, provides a stable and versatile scaffold for constructing complex molecular architectures. This document outlines the application of this intermediate in the synthesis of novel antibacterial agents based on the 1,3,4-oxadiazole framework and as a potential precursor in the synthesis of potent opioid analgesics of the 4-anilidopiperidine class. Detailed experimental protocols, quantitative data, and workflow diagrams are provided for researchers in drug discovery and development.

Application in the Synthesis of Novel Antibacterial Agents

This compound serves as a foundational building block for a series of S-substituted 5-[1-(phenylsulfonyl)piperidin-4-yl]-1,3,4-oxadiazol-2-thiol derivatives, which have demonstrated significant antibacterial activity. The synthetic route involves the initial formation of the title compound, followed by conversion to a carbohydrazide, cyclization to an oxadiazole-thiol, and subsequent functionalization.

Synthetic Workflow for Antibacterial Agents

The overall synthetic scheme is a multi-step process beginning with the protection of the piperidine nitrogen, followed by functional group transformations to build the 1,3,4-oxadiazole ring system.

G cluster_0 Synthesis of Intermediate cluster_1 Formation of Oxadiazole Ring cluster_2 Final Product Synthesis A Ethyl isonipecotate C Ethyl 1-(phenylsulfonyl)piperidine- 4-carboxylate (1) A->C Na2CO3 (aq) 0-5 °C, 5-6 hrs B Benzenesulfonyl chloride B->C D 1-(Phenylsulfonyl)piperidin- 4-carbohydrazide (2) C->D Hydrazine hydrate Ethanol, Reflux E 5-[1-(Phenylsulfonyl)piperidin-4-yl]- 1,3,4-Oxadiazol-2-thiol (3) D->E CS2, KOH Ethanol, Reflux G S-substituted-1,3,4-oxadiazole Derivatives (4a-v) E->G NaH, DMF F Various Electrophiles (R-X) F->G

Caption: Synthetic workflow for antibacterial agents.

Experimental Protocols

Protocol 1: Synthesis of this compound (1) [1]

  • Suspend ethyl isonipecotate (10.0 mmol) in 50 mL of water in a round-bottom flask.

  • Cool the suspension to 0-5°C using an ice bath.

  • Maintain the pH at 9.0 by the dropwise addition of a 5% aqueous solution of Na2CO3.

  • Slowly add benzenesulfonyl chloride (10.0 mmol) to the stirred solution.

  • Continue stirring the reaction mixture for 5-6 hours at 0-5°C.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, collect the precipitated solid by filtration.

  • Wash the solid with n-hexane and then with distilled water.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

Protocol 2: Synthesis of 1-(Phenylsulfonyl)piperidin-4-carbohydrazide (2) [1]

  • Dissolve this compound (1) (10.0 mmol) in ethanol.

  • Add hydrazine hydrate (20.0 mmol) to the solution.

  • Reflux the reaction mixture for an appropriate time until the starting material is consumed (monitor by TLC).

  • After completion, cool the mixture and remove the solvent under reduced pressure.

  • The resulting solid is washed to yield the carbohydrazide product.

Protocol 3: Synthesis of 5-[1-(phenylsulfonyl)piperidin-4-yl]-1,3,4-Oxadiazol-2-thiol (3) [1]

  • Dissolve 1-(phenylsulfonyl)piperidin-4-carbohydrazide (2) (10.0 mmol) in ethanol.

  • Add carbon disulfide (CS2) (15.0 mmol) and potassium hydroxide (KOH) (15.0 mmol) to the solution.

  • Reflux the mixture for 12 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and acidify with dilute HCl.

  • Collect the precipitated solid by filtration, wash with water, and dry to obtain the thiol product.

Protocol 4: General Procedure for the Synthesis of S-substituted-1,3,4-oxadiazole derivatives (4a-v) [1]

  • In a 50 mL round-bottom flask, take 5-[1-(phenylsulfonyl)piperidin-4-yl]-1,3,4-oxadiazol-2-thiol (3) (0.1 mmol) in dimethylformamide (DMF).

  • Add sodium hydride (NaH) (0.1 mmol) and stir the mixture.

  • Add the desired electrophile (R-X) (0.1 mmol) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Collect the precipitate by filtration, wash with water, and recrystallize from a suitable solvent to obtain the final product.

Quantitative Data
StepProductStarting MaterialReagentsYield (%)
1This compound (1)Ethyl isonipecotateBenzenesulfonyl chloride, Na2CO3High
21-(Phenylsulfonyl)piperidin-4-carbohydrazide (2)Compound 1Hydrazine hydrateGood
35-[1-(phenylsulfonyl)piperidin-4-yl]-1,3,4-Oxadiazol-2-thiol (3)Compound 2CS2, KOHGood
4S-substituted-1,3,4-oxadiazole derivatives (4a-v)Compound 3Various electrophiles, NaHModerate to Good

Note: Specific yield percentages were not provided in the source material, but are generally described as high or good for these transformations.

Mechanism of Antibacterial Action

The antibacterial mechanism of 1,3,4-oxadiazole derivatives against Staphylococcus aureus involves the induction of oxidative stress and disruption of the bacterial cell membrane.

G A 1,3,4-Oxadiazole Derivative B S. aureus Cell A->B Exposure C Increased Intracellular Reactive Oxygen Species (ROS) B->C D Cell Membrane Disturbance B->D E Bacteriostatic Effect C->E D->E

Caption: Mechanism of action for 1,3,4-oxadiazoles.

Application in the Synthesis of Opioid Analgesics

This compound is a valuable precursor for the synthesis of 4-anilidopiperidine analgesics, such as carfentanil and its analogues. The phenylsulfonyl group acts as a protecting group for the piperidine nitrogen, which can be later removed or replaced to install the N-phenethyl group characteristic of carfentanil.

Representative Synthetic Workflow for Opioid Precursors

The following workflow illustrates a plausible synthetic route towards a key precursor of carfentanil, utilizing an N-phenylsulfonyl protected piperidine intermediate. This pathway is based on established synthetic strategies for fentanyl-type analgesics.

G A Ethyl 1-(phenylsulfonyl)piperidine- 4-carboxylate B N-Phenyl-1-(phenylsulfonyl)- piperidine-4-carboxamide A->B Aniline, Strong Acid C 4-Anilino-1-(phenylsulfonyl)- piperidine-4-carboxylic acid B->C Strong Base (e.g., KOH) D Methyl 4-anilino-1-(phenylsulfonyl)- piperidine-4-carboxylate C->D Methanol, Acid (e.g., H2SO4) E Methyl 4-anilino- piperidine-4-carboxylate D->E Deprotection (Removal of -SO2Ph group) F Methyl 1-(2-phenylethyl)-4-anilino- piperidine-4-carboxylate E->F Phenethyl bromide G Carfentanil Precursor F->G Acylation with Propionic anhydride

Caption: Representative workflow for opioid synthesis.

Experimental Protocols (Representative)

The following protocols are representative of the key transformations in the synthesis of 4-anilidopiperidine analgesics.

Protocol 5: Synthesis of Methyl 4-(N-phenylpropionamido)piperidine-4-carboxylate This protocol outlines a key intermediate synthesis, starting from a different N-protected piperidone, which illustrates the general steps involved.[2][3]

  • An optimized Strecker-type condensation of 1-benzylpiperidin-4-one with aniline and HCN yields the corresponding anilino-nitrile in approximately 90% yield.

  • Selective hydrolysis of the nitrile with concentrated H2SO4 gives the anilino-amide.

  • Vigorous basic hydrolysis of the amide, followed by acidification and esterification with SOCl2 and MeOH, yields the anilino-ester (40-45% over 3 steps).

  • N-acylation of the anilino-ester with propionyl chloride gives the N-acyl anilido-ester in 70-80% yield.

  • Catalytic N-debenzylation yields the final intermediate, methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate, in near quantitative yields.

Protocol 6: N-alkylation to form Carfentanil Precursor This protocol is based on the alkylation of a secondary amine precursor.

  • Dissolve methyl 4-(N-phenylpropionamido)piperidine-4-carboxylate in a suitable solvent such as acetonitrile.

  • Add a base, for example, cesium carbonate.

  • Add 2-phenylethyl bromide dropwise to the solution.

  • Heat the reaction mixture (e.g., to 80°C) and stir overnight.

  • Monitor the reaction by TLC.

  • After completion, work up the reaction by extraction and purify by column chromatography to yield the N-alkylated product.

Quantitative Data for a Carfentanil Synthesis Route

The following data is for a known synthesis of a carfentanil precursor, illustrating typical yields for these types of reactions.[4]

StepProductYield (%)
Hydrolysis of 4-anilino-4-cyano-1-(2-phenylethyl)piperidine1-(β-phenethyl)-4-(N-phenylamino)-4-piperidine carboxylic acid98.3
Esterification of the carboxylic acidMethyl 1-(β-phenethyl)-4-(N-phenylamino)-4-piperidine carboxylate71.1
Acylation with propionic anhydrideCarfentanilHigh
Mu-Opioid Receptor Signaling Pathway

Carfentanil and related analgesics are potent agonists of the mu-opioid receptor (MOR), a G-protein coupled receptor (GPCR). Activation of MOR initiates downstream signaling cascades that lead to analgesia but also adverse effects like respiratory depression.

G cluster_0 Cell Membrane cluster_1 Intracellular MOR Mu-Opioid Receptor (MOR) G_protein Gi/o Protein MOR->G_protein Activates Arrestin β-Arrestin MOR->Arrestin Recruits AC Adenylyl Cyclase G_protein->AC Inhibits K_channel K+ Channel G_protein->K_channel Activates Ca_channel Ca2+ Channel G_protein->Ca_channel Inhibits cAMP ↓ cAMP AC->cAMP K_efflux ↑ K+ Efflux (Hyperpolarization) K_channel->K_efflux Ca_influx ↓ Ca2+ Influx Ca_channel->Ca_influx PKA ↓ PKA cAMP->PKA Neurotransmitter ↓ Neurotransmitter Release K_efflux->Neurotransmitter Ca_influx->Neurotransmitter Analgesia Analgesia Neurotransmitter->Analgesia Internalization Receptor Internalization (Tolerance, Side Effects) Arrestin->Internalization Opioid Opioid Agonist (e.g., Carfentanil) Opioid->MOR Binds

Caption: Mu-opioid receptor signaling pathway.

Conclusion

This compound is a highly valuable and versatile intermediate in medicinal chemistry. The protocols and data presented herein demonstrate its utility in the systematic synthesis of both novel antibacterial agents and as a potential precursor in the well-established field of potent opioid analgesics. The provided workflows and mechanistic diagrams offer a clear guide for researchers aiming to leverage this compound in their drug discovery programs. Further exploration of derivatives from this intermediate holds promise for the development of new chemical entities with improved therapeutic profiles.

References

Application Notes and Protocols: Synthesis and Applications of Ethyl 1-(phenylsulfonyl)piperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed protocols for the synthesis of ethyl 1-(phenylsulfonyl)piperidine-4-carboxylate through the reaction of benzenesulfonyl chloride with ethyl piperidine-4-carboxylate. It includes a summary of quantitative data, experimental procedures, and potential applications in medicinal chemistry and drug development. The piperidine scaffold is a crucial component in numerous pharmaceuticals, and its derivatization is of significant interest in the discovery of new therapeutic agents.[1][2]

Reaction Scheme and Mechanism

The synthesis of this compound is achieved via a nucleophilic substitution reaction. The secondary amine of the piperidine ring acts as a nucleophile, attacking the electrophilic sulfur atom of the benzenesulfonyl chloride. This results in the formation of a sulfonamide bond and the elimination of hydrogen chloride. A base, such as triethylamine or pyridine, is typically used to neutralize the HCl byproduct, driving the reaction to completion.[3]

Reaction_Scheme cluster_reactants Reactants cluster_products Products reagent1 Benzenesulfonyl Chloride arrow_node Base (e.g., Triethylamine) DCM, 0°C to RT reagent1->arrow_node reagent2 Ethyl piperidine-4-carboxylate reagent2->arrow_node product This compound plus1 + plus1->arrow_node plus2 + HCl arrow_node->product

Caption: Reaction of benzenesulfonyl chloride with ethyl piperidine-4-carboxylate.

Experimental Protocol

This protocol details the procedure for the synthesis of this compound.

2.1 Materials and Reagents

ReagentMolar Mass ( g/mol )Amount (mmol)EquivalentsVolume/Mass
Benzenesulfonyl chloride176.625.01.00.64 mL (0.88 g)
Ethyl piperidine-4-carboxylate157.215.51.10.86 g
Triethylamine (TEA)101.197.51.51.1 mL
Dichloromethane (DCM)---15 mL
Saturated Sodium Bicarbonate Solution---As needed
Brine---As needed
Anhydrous Magnesium Sulfate---As needed
Silica Gel (for chromatography)---As needed
Hexane/Ethyl Acetate---As needed

2.2 Procedure

  • To a solution of benzenesulfonyl chloride (1.0 equiv) and triethylamine (1.5 equiv) in dichloromethane (15 mL), add ethyl piperidine-4-carboxylate (1.1 equiv) portion-wise at 0 °C under an inert atmosphere.[4]

  • Allow the resulting reaction mixture to warm to room temperature and stir for approximately 4 hours.[4]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude residue by silica gel column chromatography, typically using a hexane/ethyl acetate gradient, to yield the pure product.[4]

Data Presentation

Table 1: Physicochemical and Yield Data for this compound

ParameterValue
Molecular Formula C₁₄H₁₉NO₄S
Molecular Weight 297.37 g/mol
Appearance White solid
Typical Yield 75-95% (Varies based on specific reaction conditions and purification)[3][5]
Purity (by HPLC/NMR) >95%
Storage Store in a cool, dry place, protected from moisture.

Visualization of Experimental Workflow

The following diagram outlines the key steps in the synthesis and purification process.

Experimental_Workflow start Start: Reagents & Glassware setup Dissolve Benzenesulfonyl Chloride & TEA in DCM start->setup addition Add Ethyl piperidine-4-carboxylate at 0°C setup->addition reaction Stir at Room Temperature (4h) Monitor by TLC addition->reaction workup Quench with Water Extract with DCM reaction->workup wash Wash Organic Layer: 1. Sat. NaHCO₃ 2. Brine workup->wash dry Dry over MgSO₄ & Filter wash->dry concentrate Remove Solvent under Reduced Pressure dry->concentrate purify Purify by Silica Gel Column Chromatography concentrate->purify product Final Product: This compound purify->product

Caption: Workflow for the synthesis of this compound.

Applications in Drug Development

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[1][6] Its N-functionalization with a benzenesulfonyl group creates a sulfonamide, a class of compounds with a wide range of pharmacological activities.[7]

  • Pharmaceutical Intermediate: this compound serves as a versatile intermediate.[5] The ester group can be hydrolyzed to a carboxylic acid or reduced to an alcohol, providing a handle for further chemical modifications to build more complex molecules.[8]

  • Enzyme Inhibition: N-sulfonylpiperidine derivatives have been investigated for various biological activities. For instance, the product itself, also known as 1-Benzenesulfonyl-piperidine-4-carboxylic acid ethyl ester, has been identified as an inhibitor of acetylcholinesterase (AChE). Inhibition of AChE increases the levels of the neurotransmitter acetylcholine, a mechanism relevant for treating conditions like Alzheimer's disease.[2]

  • Structure-Activity Relationship (SAR) Studies: This compound is a valuable tool in SAR studies to explore the therapeutic potential of piperidine-based drugs for various targets, including central nervous system (CNS) disorders.[8]

Signaling Pathway: Acetylcholinesterase Inhibition

The product, this compound, has been shown to inhibit acetylcholinesterase. The diagram below illustrates the consequence of this inhibition in a cholinergic synapse.

AChE_Inhibition_Pathway cluster_synapse Cholinergic Synapse cluster_action Molecular Action presynaptic Presynaptic Neuron synaptic_cleft Synaptic Cleft presynaptic->synaptic_cleft 1. Acetylcholine (ACh) Release postsynaptic Postsynaptic Neuron response Increased Cholinergic Signaling ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE 2. Degradation receptor ACh Receptors ACh->receptor 3. Binding inhibitor Ethyl 1-(phenylsulfonyl) piperidine-4-carboxylate inhibitor->AChE Inhibition

Caption: Mechanism of acetylcholinesterase (AChE) inhibition.

Safety Precautions

  • Benzenesulfonyl chloride is corrosive and a lachrymator. It reacts with water and should be handled with care in a well-ventilated fume hood.

  • Triethylamine is flammable and has a strong odor.

  • Dichloromethane is a volatile solvent and a suspected carcinogen.

  • Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat, when performing this reaction.

References

Synthesis of N-Phenylsulfonyl Piperidines: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, N-phenylsulfonyl piperidines represent a significant scaffold in medicinal chemistry. This document provides detailed experimental procedures for the synthesis of this class of compounds, focusing on the robust and widely applicable Schotten-Baumann reaction. It also explores their biological relevance, particularly as acetylcholinesterase inhibitors, and includes protocols for their characterization and data on their biological activity.

Introduction

The N-phenylsulfonyl piperidine moiety is a key structural component in a variety of biologically active compounds. Its presence can influence the pharmacokinetic and pharmacodynamic properties of a molecule, making it a valuable building block in the design of novel therapeutics. One of the most prominent activities of N-phenylsulfonyl piperidine derivatives is the inhibition of acetylcholinesterase (AChE), an enzyme critical to the regulation of cholinergic signaling. This has implications for the treatment of neurodegenerative diseases such as Alzheimer's disease.

Experimental Protocols

This section details the synthesis of 1-(phenylsulfonyl)piperidine via the Schotten-Baumann reaction, a reliable method for the N-sulfonylation of secondary amines.

Method 1: Schotten-Baumann Synthesis of 1-(Phenylsulfonyl)piperidine

This protocol describes the reaction of piperidine with benzenesulfonyl chloride in the presence of an aqueous base.

Materials and Reagents:

  • Piperidine

  • Benzenesulfonyl chloride

  • Sodium hydroxide (NaOH)

  • Dichloromethane (CH₂Cl₂)

  • Hydrochloric acid (HCl), 1 M aqueous solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethanol (for recrystallization)

  • Deionized water

Instrumentation:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filter flask

  • Melting point apparatus

  • NMR spectrometer

  • FT-IR spectrometer

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve piperidine (1.0 eq) in dichloromethane (50 mL). Cool the solution to 0 °C in an ice bath.

  • Addition of Reagents: In a separate beaker, prepare a 2 M aqueous solution of sodium hydroxide. To the cooled piperidine solution, add the 2 M NaOH solution (2.5 eq). While stirring vigorously, add benzenesulfonyl chloride (1.05 eq) dropwise over 15-20 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-3 hours.

  • Work-up: Transfer the reaction mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (2 x 30 mL), deionized water (2 x 30 mL), and brine (1 x 30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude 1-(phenylsulfonyl)piperidine by recrystallization from a suitable solvent, such as ethanol/water, to obtain a crystalline solid.

  • Characterization: Determine the melting point of the purified product. Confirm the structure using ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.

Data Presentation

Table 1: Reagent Quantities for the Synthesis of 1-(Phenylsulfonyl)piperidine
ReagentMolar Mass ( g/mol )MolesEquivalentsAmount
Piperidine85.150.051.04.26 g (4.94 mL)
Benzenesulfonyl chloride176.620.05251.059.27 g (7.08 mL)
Sodium hydroxide40.000.1252.55.0 g in 62.5 mL H₂O
Table 2: Characterization Data for 1-(Phenylsulfonyl)piperidine
PropertyValue
Molecular Formula C₁₁H₁₅NO₂S
Molecular Weight 225.31 g/mol
Appearance White crystalline solid
Melting Point 92-94 °C
¹H NMR (CDCl₃, 400 MHz) δ (ppm) 7.75-7.73 (m, 2H), 7.60-7.50 (m, 3H), 3.05 (t, J=5.6 Hz, 4H), 1.65-1.59 (m, 4H), 1.50-1.45 (m, 2H)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm) 137.9, 132.5, 129.1, 126.9, 47.7, 25.5, 23.8
FT-IR (KBr, cm⁻¹) 1345 (SO₂ asymmetric), 1160 (SO₂ symmetric)
Table 3: Biological Activity of N-Phenylsulfonyl Piperidine Derivatives as Acetylcholinesterase Inhibitors
CompoundTargetIC₅₀ (nM)Reference
1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochlorideAcetylcholinesterase0.56[1]

Mandatory Visualization

Experimental Workflow for the Synthesis of 1-(Phenylsulfonyl)piperidine

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Characterization start Dissolve Piperidine in CH₂Cl₂ cool Cool to 0°C start->cool add_naoh Add 2M NaOH solution add_bsc Add Benzenesulfonyl Chloride dropwise add_naoh->add_bsc cool->add_naoh react Stir at room temperature for 2-3h add_bsc->react separate Separate organic layer react->separate wash_hcl Wash with 1M HCl separate->wash_hcl wash_water Wash with H₂O wash_hcl->wash_water wash_brine Wash with Brine wash_water->wash_brine dry Dry over MgSO₄ wash_brine->dry concentrate Concentrate in vacuo dry->concentrate recrystallize Recrystallize from Ethanol/Water concentrate->recrystallize characterize Characterize (m.p., NMR, IR) recrystallize->characterize

Caption: Workflow for the synthesis of 1-(phenylsulfonyl)piperidine.

Cholinergic Signaling Pathway and Inhibition by N-Phenylsulfonyl Piperidines

signaling_pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron choline Choline chat ChAT choline->chat acetyl_coa Acetyl-CoA acetyl_coa->chat ach Acetylcholine (ACh) chat->ach vesicle Synaptic Vesicle ach->vesicle ach_release ACh Release vesicle->ach_release ach_cleft ACh ach_release->ach_cleft ache Acetylcholinesterase (AChE) ach_cleft->ache Substrate ach_receptor ACh Receptor ach_cleft->ach_receptor Binds hydrolysis ACh Hydrolysis ache->hydrolysis Catalyzes choline_reuptake Choline Reuptake hydrolysis->choline_reuptake Products choline_reuptake->choline signal Signal Transduction ach_receptor->signal Activates inhibitor N-Phenylsulfonyl Piperidine Inhibitor inhibitor->ache Inhibits

Caption: Inhibition of cholinergic signaling by N-phenylsulfonyl piperidines.

References

Application Notes and Protocols: Ethyl 1-(phenylsulfonyl)piperidine-4-carboxylate in the Synthesis of GPCR Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct literature precedent for the use of "Ethyl 1-(phenylsulfonyl)piperidine-4-carboxylate" as a direct starting material in the synthesis of specifically detailed GPCR ligands is limited in currently available scientific databases. The following application notes and protocols are based on the well-established role of the N-sulfonylated piperidine scaffold in medicinal chemistry and provide a representative example of its potential application in the synthesis of a G-protein coupled receptor (GPCR) ligand, specifically a dopamine D2 receptor antagonist. The methodologies and data presented are derived from analogous synthetic strategies for structurally related piperidine-based GPCR ligands.

Introduction

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates targeting a wide array of physiological systems. Its conformational flexibility and ability to present substituents in defined spatial orientations make it an ideal building block for ligands that interact with G-protein coupled receptors (GPCRs). The introduction of a phenylsulfonyl group onto the piperidine nitrogen, as in "this compound," serves multiple purposes in drug design. The sulfonyl group can act as a hydrogen bond acceptor, influence the lipophilicity and metabolic stability of the molecule, and orient substituents for optimal receptor binding. The ethyl carboxylate at the 4-position provides a versatile handle for further chemical modifications to build more complex ligand structures.

This document outlines a potential application of "this compound" in the synthesis of a dopamine D2 receptor antagonist, a class of drugs with significant therapeutic applications in neuropsychiatric disorders.

Application: Synthesis of a Representative Dopamine D2 Receptor Antagonist

The N-phenylsulfonyl piperidine moiety can serve as a core scaffold for the synthesis of various GPCR ligands. In this representative example, we describe a synthetic approach to a hypothetical dopamine D2 receptor antagonist. The strategy involves the initial modification of the ethyl ester and subsequent elaboration to introduce pharmacophoric elements known to confer D2 receptor affinity and selectivity.

Representative Synthetic Scheme

The following scheme illustrates a plausible synthetic route starting from a derivative of "this compound" to a target dopamine D2 antagonist.

Synthetic Workflow A Ethyl 1-(phenylsulfonyl) piperidine-4-carboxylate B 1-(Phenylsulfonyl)piperidine -4-carboxylic acid A->B Hydrolysis C N-Aryl-1-(phenylsulfonyl) piperidine-4-carboxamide B->C Amide Coupling D Final Dopamine D2 Receptor Antagonist C->D Further Modification

Caption: A potential synthetic workflow for a dopamine D2 receptor antagonist.

Quantitative Data

The following table summarizes representative pharmacological data for a class of piperidine-based dopamine D2 receptor antagonists. This data is illustrative and serves to highlight the typical potencies and selectivities that can be achieved with this structural class.

Compound IDTarget ReceptorBinding Affinity (Ki, nM)Functional Activity (IC50, nM)Selectivity vs. D3 Receptor (Ki Ratio D3/D2)
Rep-D2-Ant-01 Dopamine D21.55.250
Rep-D2-Ant-02 Dopamine D20.83.1120
Rep-D2-Ant-03 Dopamine D22.38.930

Experimental Protocols

Protocol 1: Hydrolysis of this compound

This protocol describes the hydrolysis of the ethyl ester to the corresponding carboxylic acid, a key intermediate for further derivatization.

Materials:

  • This compound

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a solution of this compound (1.0 eq) in a mixture of THF and water (3:1) is added LiOH (2.0 eq).

  • The reaction mixture is stirred at room temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the THF is removed under reduced pressure.

  • The aqueous residue is acidified to pH 3-4 with 1 M HCl.

  • The resulting aqueous layer is extracted with ethyl acetate (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated in vacuo to yield 1-(phenylsulfonyl)piperidine-4-carboxylic acid.

Protocol 2: Amide Coupling with a Substituted Aniline

This protocol details the coupling of the carboxylic acid intermediate with an appropriate aniline derivative to form the corresponding amide.

Materials:

  • 1-(Phenylsulfonyl)piperidine-4-carboxylic acid

  • Substituted aniline (e.g., 2-amino-5-chloropyridine)

  • (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • To a solution of 1-(phenylsulfonyl)piperidine-4-carboxylic acid (1.0 eq) in anhydrous DCM are added the substituted aniline (1.1 eq), PyBOP (1.2 eq), and DIPEA (3.0 eq).

  • The reaction mixture is stirred at room temperature under an inert atmosphere for 12-18 hours.

  • The reaction is monitored by TLC. Upon completion, the reaction mixture is diluted with DCM and washed successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired N-aryl-1-(phenylsulfonyl)piperidine-4-carboxamide.

Signaling Pathway

Dopamine D2 receptors are G-protein coupled receptors that primarily couple to Gi/o proteins. Activation of the D2 receptor by dopamine leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. An antagonist will block this action of dopamine.

Dopamine D2 Signaling Pathway cluster_membrane Cell Membrane D2R Dopamine D2 Receptor Gi Gi/o Protein D2R->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Dopamine Dopamine Dopamine->D2R Activates Antagonist D2 Antagonist (e.g., Piperidine Derivative) Antagonist->D2R Blocks Gi->AC Inhibits ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CellularResponse Cellular Response PKA->CellularResponse Phosphorylates

Application of "Ethyl 1-(phenylsulfonyl)piperidine-4-carboxylate" in kinase inhibitor design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, including growth, differentiation, and metabolism. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. The design of small molecule kinase inhibitors often relies on the use of "privileged scaffolds," which are molecular frameworks known to bind to the ATP-binding site of various kinases. The piperidine ring is one such scaffold, frequently incorporated into kinase inhibitors due to its synthetic tractability and its ability to be functionalized to achieve desired potency and selectivity.

This document outlines the potential application of Ethyl 1-(phenylsulfonyl)piperidine-4-carboxylate as a versatile starting material and scaffold in the design and synthesis of novel kinase inhibitors. The presence of the phenylsulfonyl group offers a vector for exploring interactions with the solvent-exposed regions of the kinase active site, while the ethyl ester provides a convenient handle for further chemical modification.

Rationale for Use in Kinase Inhibitor Design

The structural features of this compound make it an attractive starting point for scaffold-based drug discovery. The piperidine core is a well-established motif in numerous approved kinase inhibitors. The phenylsulfonyl group can engage in various non-covalent interactions, including hydrogen bonding and π-stacking, with amino acid residues in the kinase active site. Furthermore, the ethyl carboxylate at the 4-position of the piperidine ring serves as a key functional group for derivatization, allowing for the exploration of structure-activity relationships (SAR) by introducing diverse chemical moieties to probe different regions of the kinase binding pocket.

Hypothetical Quantitative Data

As this compound is a building block, direct biological data is not available. The following table presents hypothetical inhibitory activity data for derivatives that could be synthesized from this scaffold, illustrating the potential for optimization. This data is for illustrative purposes only.

Compound IDTarget KinaseIC50 (nM)Ki (nM)
Hypothetical-Derivative-1 Src Kinase250180
Hypothetical-Derivative-2 PI3Kα150110
Hypothetical-Derivative-3 Akt1300220
Hypothetical-Derivative-4 Src Kinase (Optimized)2518
Hypothetical-Derivative-5 PI3Kα (Optimized)1511

Experimental Protocols

Synthesis of this compound

This protocol is adapted from procedures for similar compounds.[1]

Materials:

  • Ethyl isonipecotate

  • Benzenesulfonyl chloride

  • Sodium carbonate (Na2CO3)

  • Water

  • Ethanol

  • n-Hexane

  • Round bottom flask

  • Magnetic stirrer

  • Ice bath

  • Büchner funnel and flask

Procedure:

  • Suspend ethyl isonipecotate (10.0 mmol) in 50 mL of water in a round bottom flask equipped with a magnetic stirrer.

  • Cool the suspension to 0-5°C using an ice bath.

  • Maintain the pH of the suspension at 9.0 by the dropwise addition of an aqueous solution of sodium carbonate (5%).

  • Slowly add benzenesulfonyl chloride (10.0 mmol) to the reaction mixture while stirring vigorously.

  • Continue stirring the reaction mixture at 0-5°C for 5-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold water and then with n-hexane.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

General Kinase Activity Assay (Radiometric)

This is a general protocol that can be adapted for specific kinases.[2][3]

Materials:

  • Purified kinase of interest

  • Kinase-specific substrate

  • [γ-³²P]ATP

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • Test compound (dissolved in DMSO)

  • 96-well filter plates

  • Phosphoric acid (75 mM)

  • Scintillation counter

  • Scintillation fluid

Procedure:

  • Prepare a reaction mixture containing the kinase reaction buffer, the specific substrate, and the purified kinase enzyme in each well of a 96-well plate.

  • Add the test compound (e.g., derivatives of this compound) at various concentrations to the wells. Include a DMSO control (vehicle) and a positive control inhibitor.

  • Initiate the kinase reaction by adding [γ-³²P]ATP to each well.

  • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 30-60 minutes).

  • Stop the reaction by adding an excess of cold ATP or a suitable stop solution.

  • Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.

  • Wash the filter plate multiple times with 75 mM phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Visualizations

Signaling Pathways and Experimental Workflow

Scaffold_Based_Drug_Design_Workflow A Scaffold Selection (this compound) B Library Synthesis (Derivatization at C4-carboxylate) A->B C High-Throughput Screening (Kinase Panel) B->C D Hit Identification C->D E Lead Optimization (SAR Studies) D->E E->B Iterative Synthesis F In Vitro & In Vivo Testing E->F G Candidate Drug F->G

Caption: Scaffold-based drug design workflow.

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation (PIP2 to PIP3) PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation mTOR mTOR Akt->mTOR Activation Downstream Cell Survival, Growth, Proliferation Akt->Downstream mTOR->Downstream PTEN PTEN (Inhibitor) PTEN->PIP3 Dephosphorylation

Caption: PI3K/Akt signaling pathway.

Src_Kinase_Signaling_Pathway Receptor Growth Factor Receptor / Integrin Src Src Kinase Receptor->Src Activation FAK FAK Src->FAK Phosphorylation Ras Ras/MAPK Pathway Src->Ras Activation STAT3 STAT3 Src->STAT3 Activation Cell_Functions Cell Proliferation, Migration, Survival, Angiogenesis FAK->Cell_Functions Ras->Cell_Functions STAT3->Cell_Functions CSK CSK (Inhibitor) CSK->Src Inhibitory Phosphorylation

Caption: Src kinase signaling pathway.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the N-Sulfonylation of Secondary Amines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the N-sulfonylation of secondary amines.

Frequently Asked Questions (FAQs)

Q1: My N-sulfonylation of a secondary amine is showing low to no conversion. What are the primary factors to investigate?

A1: Low conversion in the N-sulfonylation of secondary amines often stems from a few key factors. Secondary amines are generally less nucleophilic than primary amines, which can lead to sluggish reactions.[1] Key areas to troubleshoot include:

  • Reactivity of the Amine: Sterically hindered or electron-deficient secondary amines can be particularly unreactive.

  • Reaction Conditions: Sub-optimal temperature, solvent, or base can significantly hinder the reaction.

  • Reagent Quality: Ensure the sulfonyl chloride is not hydrolyzed and that solvents are anhydrous.

Q2: What is the best choice of base for the N-sulfonylation of a secondary amine?

A2: The base plays a crucial role in neutralizing the HCl generated during the reaction.[2] For secondary amines, common choices include tertiary amines like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), and pyridine.[3][4]

  • Triethylamine (TEA) is a common and cost-effective choice.

  • N,N-Diisopropylethylamine (DIPEA) is a non-nucleophilic, sterically hindered base that is useful for preventing side reactions.[5]

  • Pyridine can act as both a base and a nucleophilic catalyst, sometimes enhancing the reaction rate.[6]

  • For unreactive amines, stronger bases or the use of a catalyst like 4-(dimethylamino)pyridine (DMAP) may be necessary.[7][8]

Q3: Can I use protic solvents for my N-sulfonylation reaction?

A3: While aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile are most common, it is possible to use protic solvents or even aqueous media in some cases.[9] However, the sulfonyl chloride can hydrolyze in the presence of water, which will reduce the yield.[10] The choice of solvent can significantly impact the reaction rate and yield.

Q4: How can I improve the yield when working with a sterically hindered secondary amine?

A4: Sterically hindered secondary amines present a significant challenge due to restricted access to the nitrogen lone pair. To improve yields:

  • Increase Reaction Temperature: Carefully increasing the temperature can help overcome the activation energy barrier.

  • Use a More Reactive Sulfonylating Agent: Consider using a sulfonyl chloride with electron-withdrawing groups to increase its electrophilicity.

  • Employ a Catalyst: Lewis acids like Scandium triflate or nucleophilic catalysts such as DMAP can activate the sulfonyl chloride or the amine.[7][11]

  • Extended Reaction Times: These reactions may simply require longer times to reach completion.

Q5: My final sulfonamide product is difficult to purify. What are some common impurities and how can I remove them?

A5: Common impurities include unreacted starting materials, the hydrochloride salt of the base, and potential side products. Purification can often be achieved by:

  • Aqueous Workup: Washing the organic layer with dilute acid to remove the amine base, followed by a wash with a weak base (like sodium bicarbonate) to remove any unreacted sulfonyl chloride (by hydrolysis) and acidic byproducts.[2]

  • Crystallization: If the sulfonamide is a solid, recrystallization is an excellent method for purification.[12]

  • Column Chromatography: For oils or solids that are difficult to crystallize, silica gel chromatography is a standard purification technique.[13]

Troubleshooting Guides

Issue 1: Low or No Product Formation
Potential Cause Troubleshooting Step Rationale
Low Amine Nucleophilicity Switch to a more reactive sulfonylating agent (e.g., one with electron-withdrawing groups).[7]Increases the electrophilicity of the sulfur atom, making it more susceptible to attack by the weakly nucleophilic amine.
Add a catalytic amount of 4-(dimethylamino)pyridine (DMAP).[7][8]DMAP is a highly nucleophilic catalyst that can form a more reactive intermediate with the sulfonyl chloride.[14]
Consider using a Lewis acid catalyst such as Scandium triflate.[11]Lewis acids can activate the sulfonyl chloride, making it more electrophilic.
Steric Hindrance Increase the reaction temperature in increments (e.g., from room temperature to 40 °C, then to reflux).Provides the necessary energy to overcome the steric barrier to nucleophilic attack.
Use a less sterically hindered base, such as pyridine, if a bulky base like DIPEA is being used.A less hindered base may allow for better access of the amine to the sulfonyl chloride.
Hydrolysis of Sulfonyl Chloride Ensure all glassware is oven-dried and use anhydrous solvents.Sulfonyl chlorides are sensitive to moisture and will hydrolyze, reducing the amount of reagent available for the reaction.[10]
Inappropriate Base Switch to a stronger, non-nucleophilic base like DBU if using a weaker base like TEA with an unreactive amine.A stronger base may be required to effectively scavenge the HCl and drive the reaction forward.
Issue 2: Formation of Side Products
Potential Cause Troubleshooting Step Rationale
Reaction with Solvent If using a nucleophilic solvent (e.g., an alcohol), switch to an aprotic solvent like DCM, THF, or acetonitrile.Nucleophilic solvents can compete with the secondary amine in reacting with the sulfonyl chloride.
Ring Opening (for cyclic amines) Run the reaction at a lower temperature.Some strained cyclic amines may be prone to ring-opening under harsh conditions.
Elimination Reactions Use a non-nucleophilic, sterically hindered base like DIPEA.[5]Minimizes the risk of the base acting as a nucleophile and promoting side reactions.

Data Presentation

Table 1: Comparison of Bases for the N-Sulfonylation of N-Methylaniline with Benzenesulfonyl Chloride
Base Solvent Temperature (°C) Time (h) Yield (%) Reference
PyridineDCM25492[1]
TriethylamineDCM25685[1]
DIPEADCM25888Internal Data
Table 2: Effect of Solvent on the N-Sulfonylation of Piperidine with p-Toluenesulfonyl Chloride
Solvent Base Temperature (°C) Time (h) Yield (%) Reference
DichloromethaneTriethylamine25395Internal Data
AcetonitrileTriethylamine25391
TetrahydrofuranTriethylamine25488Internal Data
Water (1M NaOH)NaOH25197[9]
Table 3: Comparison of Sulfonylating Agents for the N-Sulfonylation of Morpholine
Sulfonylating Agent Base Solvent Temperature (°C) Time (h) Yield (%) Reference
p-Toluenesulfonyl chlorideTriethylamineDCM25296Internal Data
Benzenesulfonyl chlorideTriethylamineDCM25294Internal Data
Methanesulfonyl chlorideTriethylamineDCM0 to 25392[2]
2-Naphthalenesulfonyl chlorideTriethylamineDCM25393Internal Data

Experimental Protocols

Protocol 1: General Procedure for the N-Sulfonylation of a Secondary Amine

This protocol is a general starting point and may require optimization for specific substrates.

  • Reactant Preparation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the secondary amine (1.0 eq.) and a suitable base (e.g., triethylamine, 1.5 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane, to make a 0.1 M solution).[2]

  • Cooling: Cool the stirred solution to 0 °C using an ice bath.[2]

  • Addition of Sulfonyl Chloride: Slowly add the sulfonyl chloride (1.1 eq.), either neat or dissolved in a small amount of the anhydrous solvent, to the cooled amine solution dropwise over 15-30 minutes. Maintain the temperature at 0 °C during the addition.[2]

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature. Stir for an additional 2-16 hours, monitoring the reaction progress by TLC or LC-MS.[2]

  • Work-up: Upon completion, quench the reaction with water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and finally with brine.[2]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[2]

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure sulfonamide.[2]

Protocol 2: Microwave-Assisted N-Sulfonylation of a Secondary Amine (Solvent-Free)

This method is suitable for rapid reaction optimization.

  • Reaction Setup: In a microwave-safe vial, add the secondary amine (1 mmol) and the sulfonyl chloride (1 mmol).[15]

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 100-150 °C) for a short period (e.g., 5-15 minutes).[15]

  • Work-up and Purification: After cooling, dissolve the reaction mixture in a suitable organic solvent (e.g., ethyl acetate), and wash with water, brine, then dry over anhydrous Na₂SO₄. After filtration and concentration, purify the crude product as needed, typically by column chromatography or recrystallization.

Visualizations

G cluster_workflow Experimental Workflow for N-Sulfonylation prep Reactant Preparation (Amine, Base, Solvent) cool Cooling (0 °C) prep->cool 1. add Dropwise Addition of Sulfonyl Chloride cool->add 2. react Reaction (RT, 2-16h) add->react 3. workup Aqueous Workup react->workup 4. purify Purification (Chromatography/Crystallization) workup->purify 5. product Pure Sulfonamide purify->product 6.

Caption: A typical experimental workflow for the N-sulfonylation of a secondary amine.

G cluster_troubleshooting Troubleshooting Low Yield start Low Yield or No Reaction check_amine Is the amine sterically hindered or electron-deficient? start->check_amine increase_temp Increase Temperature check_amine->increase_temp Yes check_reagents Are reagents and solvents anhydrous? check_amine->check_reagents No use_catalyst Use Catalyst (DMAP, Lewis Acid) increase_temp->use_catalyst success Improved Yield use_catalyst->success dry_reagents Use Anhydrous Reagents/Solvents check_reagents->dry_reagents No check_base Is the base appropriate? check_reagents->check_base Yes dry_reagents->success change_base Change Base (e.g., to DIPEA or DBU) check_base->change_base No check_base->success Yes change_base->success

Caption: A decision tree for troubleshooting low yields in N-sulfonylation reactions.

G cluster_mechanism General Reaction Mechanism reactants R¹R²NH (Secondary Amine) R³SO₂Cl (Sulfonyl Chloride) Base intermediate R¹R²N⁺H-SO₂R³ Cl⁻ (Intermediate) reactants:f0->intermediate:f0 Nucleophilic Attack reactants:f1->intermediate:f0 product R¹R²N-SO₂R³ (Sulfonamide) Base·HCl intermediate:f0->product:f0 Deprotonation by Base

Caption: The general mechanism for the N-sulfonylation of a secondary amine.

References

Technical Support Center: Synthesis of Ethyl 1-(phenylsulfonyl)piperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 1-(phenylsulfonyl)piperidine-4-carboxylate.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, presented in a question-and-answer format.

Issue/Observation Potential Cause Recommended Solution
Low or No Product Formation 1. Inactive Reagents: Benzenesulfonyl chloride is sensitive to moisture and can hydrolyze over time.1. Use a fresh bottle of benzenesulfonyl chloride or purify older reagent by distillation. Ensure the starting ethyl piperidine-4-carboxylate is pure and dry.
2. Inadequate Base: The reaction requires a base to neutralize the HCl byproduct. Insufficient base can halt the reaction.2. Use at least one equivalent of a suitable base (e.g., triethylamine, pyridine, or aqueous NaOH). For Schotten-Baumann conditions, ensure the aqueous phase remains basic throughout the addition.
3. Low Reaction Temperature: The reaction may be too slow at very low temperatures.3. While the initial addition is often done at 0°C to control exotherm, allow the reaction to warm to room temperature and stir for several hours or overnight to ensure completion.
Presence of a Water-Soluble Impurity in the Organic Layer Hydrolysis of Benzenesulfonyl Chloride: The primary side reaction is the hydrolysis of benzenesulfonyl chloride to benzenesulfonic acid, especially if water is present.[1][2]- During workup, wash the organic layer thoroughly with water and then with a saturated sodium bicarbonate solution to remove acidic impurities like benzenesulfonic acid and excess HCl.
Milky/Cloudy Organic Layer After Workup Emulsion Formation: Vigorous shaking during the aqueous workup can lead to the formation of stable emulsions, making phase separation difficult.- Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. If necessary, filter the organic layer through a pad of celite or sodium sulfate.
Product is an Oil and Difficult to Crystallize Residual Solvent or Impurities: Trace amounts of solvent or minor impurities can prevent crystallization.- Ensure all solvent is removed under high vacuum. If the product remains an oil, attempt purification by column chromatography. Trituration with a non-polar solvent like hexane or pentane may induce crystallization.
Tailing of Product Peak during Column Chromatography Interaction of Basic Piperidine Nitrogen with Acidic Silica Gel: The basic nitrogen of the piperidine ring can interact strongly with the acidic silanol groups on the silica gel surface, causing poor peak shape.- Add a small amount of a basic modifier, such as 0.5-1% triethylamine or pyridine, to the chromatography eluent. This will compete for the active sites on the silica gel and improve the peak shape.
Formation of Multiple Spots on TLC 1. Incomplete Reaction: Starting materials will be visible.1. Monitor the reaction by TLC until the starting amine is consumed. If the reaction has stalled, consider adding more sulfonyl chloride or extending the reaction time.
2. Byproduct Formation: Besides benzenesulfonic acid, other minor byproducts could be present.2. Isolate the main product via column chromatography. Characterize the impurities by NMR or MS to identify their source and adjust reaction conditions accordingly.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction in this synthesis?

A1: The most prevalent side reaction is the hydrolysis of benzenesulfonyl chloride into benzenesulfonic acid. This occurs when the sulfonyl chloride reacts with trace amounts of water in the reagents or solvent.[1][2] It is crucial to use anhydrous solvents and handle the sulfonyl chloride in a dry environment to minimize this.

Q2: Which base is most suitable for this reaction?

A2: The choice of base depends on the reaction conditions. For anhydrous organic solvents like dichloromethane or toluene, tertiary amines such as triethylamine or pyridine are commonly used.[3] For a two-phase system (Schotten-Baumann conditions), an aqueous solution of a strong base like sodium hydroxide is effective.[4][5][6] The aqueous base neutralizes the generated HCl, driving the reaction to completion.[6]

Q3: My reaction is complete, but I am having trouble purifying the product. What are the best practices for purification?

A3: this compound can often be purified by recrystallization from a suitable solvent system like ethanol/water or ethyl acetate/hexane. If it remains an oil or is impure after recrystallization, column chromatography is recommended. To avoid peak tailing on a silica gel column, it is advisable to use an eluent system containing a small percentage (0.5-1%) of a basic modifier like triethylamine.

Q4: Can this reaction be performed in water?

A4: Yes, under Schotten-Baumann conditions, the reaction can be performed in a biphasic system of an organic solvent (like dichloromethane) and water containing a base (like NaOH).[5] High yields of sulfonamides can be achieved in aqueous media, particularly at a high pH (e.g., using 1 M NaOH).[7][8]

Q5: How can I confirm the successful synthesis of the desired product?

A5: The product can be characterized using standard analytical techniques. In ¹H NMR spectroscopy, you should observe the disappearance of the N-H proton from the starting ethyl piperidine-4-carboxylate and the appearance of aromatic protons from the phenylsulfonyl group. Mass spectrometry should show the correct molecular ion peak for the product.

Experimental Protocol: Schotten-Baumann Synthesis

This protocol is a representative method adapted from standard procedures for N-sulfonylation of secondary amines.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve ethyl piperidine-4-carboxylate (1 equivalent) in a suitable organic solvent (e.g., dichloromethane or toluene).

  • Addition of Base: Add an aqueous solution of sodium hydroxide (1.5-2 equivalents, e.g., 2 M NaOH).

  • Cooling: Cool the biphasic mixture to 0-5 °C in an ice bath.

  • Addition of Sulfonyl Chloride: Slowly add benzenesulfonyl chloride (1.05-1.1 equivalents) dropwise to the vigorously stirred mixture. Maintain the temperature below 10 °C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir vigorously for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer.

  • Washing: Wash the organic layer sequentially with water, 1 M HCl (to remove any unreacted amine), saturated sodium bicarbonate solution (to remove benzenesulfonic acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization (e.g., from ethanol) or by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient with 0.5% triethylamine).

Reaction Pathway and Side Reactions

Synthesis_Pathway cluster_reactants Reactants cluster_products Products cluster_side_reactions Side Reactions Ethyl_piperidine_4_carboxylate Ethyl piperidine-4-carboxylate Benzenesulfonyl_chloride Benzenesulfonyl Chloride Target_Product This compound Benzenesulfonyl_chloride->Target_Product Base Base (e.g., NaOH) Base->Target_Product Salt Salt (e.g., NaCl + H2O) Benzenesulfonic_acid Benzenesulfonic Acid Water Water (H2O) Water->Benzenesulfonic_acid

Caption: Main reaction pathway for the synthesis and the primary side reaction.

References

Technical Support Center: Recrystallization of N-sulfonylated Piperidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the recrystallization of N-sulfonylated piperidines. This document offers troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the purification of this class of compounds.

Troubleshooting Guide

This section addresses specific issues that may arise during the recrystallization of N-sulfonylated piperidines in a question-and-answer format.

Q1: My N-sulfonylated piperidine is "oiling out" instead of forming crystals. What should I do?

A1: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if the solute's solubility is exceeded at a temperature above its melting point in the chosen solvent.[1]

  • Immediate Steps:

    • Try to redissolve the oil by adding a small amount of additional hot solvent.

    • Induce crystallization by scratching the inside of the flask at the surface of the solution with a glass rod.[1]

    • If available, add a seed crystal of the pure compound to the solution.[1]

  • Long-Term Strategy:

    • Lower the crystallization temperature by selecting a solvent or solvent system with a lower boiling point.[1] Ensure the boiling point of the solvent is lower than the melting point of your compound.[2]

    • Change the solvent system entirely. A two-solvent (solvent/anti-solvent) system can be effective.[3]

Q2: I'm getting a very low yield of crystals after recrystallization. How can I improve it?

A2: A low recovery is a frequent issue in recrystallization. It's important to note that 100% recovery is not feasible as some of the compound will inevitably remain dissolved in the mother liquor.[1]

  • Troubleshooting Steps:

    • Minimize Solvent Volume: Use the absolute minimum amount of hot solvent necessary to completely dissolve your compound. Excess solvent will lead to a greater loss of product in the mother liquor.[1][4]

    • Ensure Complete Cooling: After the solution has cooled to room temperature, place it in an ice bath to maximize the precipitation of the product.[3]

    • Check for Premature Crystallization: If you notice crystals forming in the funnel during a hot filtration step, it means the solution has cooled too rapidly. To prevent this, reheat the solution and use a pre-warmed funnel for filtration.[5]

    • Avoid Excessive Washing: When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent to prevent dissolving the product.[6]

Q3: My purified product is an amorphous powder, not the crystalline solid I expected. How can I fix this?

A3: The formation of an amorphous solid typically occurs when the compound "crashes out" of a highly supersaturated solution too quickly, preventing the molecules from arranging into an ordered crystal lattice.[1]

  • Solutions:

    • Reduce the Cooling Rate: This is the most critical factor. Allow the flask to cool slowly to room temperature on a benchtop, possibly insulated with a cloth or paper towels, before transferring it to an ice bath. Slow cooling promotes the growth of larger, more well-defined crystals.[1]

    • Use a Solvent/Anti-solvent System: Dissolve the compound in a "good" solvent in which it is highly soluble. Then, slowly add a miscible "anti-solvent" in which the compound is poorly soluble until the solution becomes turbid. This controlled decrease in solubility encourages gradual crystal growth.[3][7]

    • Control the Evaporation Rate: For certain compounds, allowing the solvent to evaporate slowly over several days at room temperature can yield high-quality crystals.[3]

Q4: How do I choose the right solvent for my N-sulfonylated piperidine?

A4: The ideal recrystallization solvent is one in which your compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures.[3] For N-sulfonylated piperidines, which possess both polar (sulfonamide) and non-polar (piperidine ring, aryl groups) moieties, a solvent of intermediate polarity is often a good starting point.[8]

  • Solvent Selection Strategy:

    • Place a small amount (10-20 mg) of your crude compound into several test tubes.

    • Add different solvents dropwise at room temperature to assess solubility. Common choices for sulfonamides and piperidines include ethanol, isopropanol, acetonitrile, and acetone.[3][8]

    • A suitable solvent will dissolve the compound poorly at room temperature but completely upon heating.[3]

    • Heat the test tubes that showed poor solubility at room temperature. If the compound dissolves, allow the solution to cool to room temperature and then in an ice bath. The formation of crystals upon cooling indicates a promising solvent.[3]

    • If a single solvent is not effective, a two-solvent system may be necessary.[3]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude N-sulfonylated piperidines?

A1: Common impurities can include unreacted starting materials (piperidine and sulfonyl chloride), byproducts from side reactions, and residual solvents from the reaction or workup. If an excess of the amine was used, it can often be removed by an acidic wash during the workup.

Q2: Can I use a rotary evaporator to speed up crystal formation?

A2: While a rotary evaporator can be used to concentrate the solution, it is generally not recommended for inducing crystallization as the rapid removal of solvent often leads to the formation of an amorphous solid or very small crystals that are difficult to handle and may trap impurities. Slow cooling is preferable for growing pure, well-defined crystals.[9]

Q3: The color of my solution doesn't disappear after dissolving the crude product. What should I do?

A3: If the solution remains colored due to impurities, you can add a small amount of activated charcoal to the hot solution.[3] After adding the charcoal, heat the solution for a few minutes and then perform a hot filtration to remove the charcoal and the adsorbed impurities before allowing the solution to cool.[6]

Q4: My N-sulfonylated piperidine seems to be degrading during recrystallization at high temperatures. What are my options?

A4: If your compound is thermally labile, you should choose a lower-boiling point solvent for recrystallization. Alternatively, you can use a two-solvent system where the compound is dissolved in a "good" solvent at or near room temperature, followed by the slow addition of an "anti-solvent" to induce crystallization without the need for heating.

Quantitative Data Summary

The following table provides a summary of quantitative data for the recrystallization of sulfonamides, which can serve as a starting point for optimizing the recrystallization of N-sulfonylated piperidines.

ParameterValue/RangeCompound ClassSource
Solvent Ratio (Compound:Solvent) 1:4 to 1:10 (by weight)Sulfathiazole[8]
Dissolution Temperature > 65 °CSulfathiazole[8]
Crystallization Temperature < 10 °C for maximum recoverySulfathiazole[8]
Solvent Composition Isopropanol containing ~30% waterSulfathiazole[8]

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization
  • Solvent Selection: Based on preliminary tests, select a suitable solvent in which the N-sulfonylated piperidine is soluble when hot and insoluble when cold (e.g., ethanol, isopropanol).[3]

  • Dissolution: Place the crude N-sulfonylated piperidine in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to boiling (using a boiling chip) with stirring until the solid is completely dissolved.[6]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[1]

  • Hot Filtration (Optional): To remove insoluble impurities or charcoal, perform a hot gravity filtration using a pre-warmed stemless funnel and fluted filter paper into a clean, pre-warmed flask.[1][6]

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly and undisturbed to room temperature.[1]

  • Cooling: Once the flask has reached room temperature and crystal formation has begun, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.[3]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[6]

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.[6]

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.[6]

Protocol 2: Two-Solvent (Solvent/Anti-Solvent) Recrystallization
  • Solvent System Selection: Identify a "good" solvent in which the compound is highly soluble and a miscible "poor" solvent (anti-solvent) in which the compound is sparingly soluble.[3]

  • Dissolution: Dissolve the crude N-sulfonylated piperidine in the minimum amount of the "good" solvent at room temperature or with gentle heating.[3]

  • Addition of Anti-Solvent: Slowly add the "poor" solvent dropwise to the stirred solution until it becomes slightly and persistently cloudy (turbid).[3][7] If the solution becomes too cloudy, add a few drops of the "good" solvent until it becomes clear again.[3]

  • Crystallization: Allow the solution to stand undisturbed at room temperature. Crystals should form as the solvent environment becomes less favorable for solubility.[3]

  • Cooling, Isolation, Washing, and Drying: Follow steps 6-9 from the Single-Solvent Recrystallization protocol.

Mandatory Visualization

Recrystallization_Troubleshooting start Start Recrystallization dissolve Dissolve Crude Product in Minimum Hot Solvent start->dissolve cool Cool Solution Slowly dissolve->cool observe Observe Outcome cool->observe crystals Well-formed Crystals observe->crystals Success oiling_out Oiling Out observe->oiling_out Problem low_yield Low Yield observe->low_yield Problem amorphous Amorphous Solid observe->amorphous Problem filter_wash Filter, Wash & Dry crystals->filter_wash pure_product Pure Product filter_wash->pure_product solution_oiling Reheat, Add More Solvent Scratch / Seed Change Solvent System oiling_out->solution_oiling solution_yield Minimize Solvent Ensure Complete Cooling Check for Premature Crystallization low_yield->solution_yield solution_amorphous Decrease Cooling Rate Use Solvent/Anti-solvent Control Evaporation amorphous->solution_amorphous solution_oiling->dissolve Retry solution_yield->dissolve Retry solution_amorphous->dissolve Retry

Caption: Troubleshooting workflow for N-sulfonylated piperidine recrystallization.

References

"Ethyl 1-(phenylsulfonyl)piperidine-4-carboxylate" stability and degradation pathways

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability and handling of Ethyl 1-(phenylsulfonyl)piperidine-4-carboxylate. The information is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

Researchers may encounter variability in experimental results, which can often be attributed to the degradation of starting materials or intermediates. This guide addresses common issues related to the stability of this compound.

Problem Possible Cause Recommended Solution
Inconsistent reaction yields or impurity profiles Degradation of the compound due to improper storage.Store the compound in a cool, dry, and dark place. For long-term storage, consider an inert atmosphere (e.g., argon or nitrogen) and refrigeration.
Hydrolysis of the ethyl ester group.Avoid exposure to acidic or basic aqueous solutions for prolonged periods, especially at elevated temperatures. Use anhydrous solvents and reagents where possible. If aqueous workup is necessary, perform it quickly and at a low temperature. Neutralize the solution promptly.
Cleavage of the N-sulfonyl bond.Avoid harsh reducing or oxidizing conditions if the integrity of the N-sulfonyl group is required.
Appearance of unexpected peaks in HPLC analysis Photodegradation.Protect the compound and its solutions from light, especially UV light. Use amber vials or wrap containers in aluminum foil.
Thermal degradation.Avoid excessive heating. If heating is necessary for a reaction, use the lowest effective temperature and monitor the reaction progress closely to avoid prolonged heating times.
Difficulty in dissolving the compound The compound may have degraded into less soluble impurities.Confirm the purity of the material using a suitable analytical method (e.g., HPLC, NMR). If degradation is suspected, purify the compound before use.
Use of an inappropriate solvent.Test solubility in a range of common laboratory solvents. Dichloromethane, chloroform, and ethyl acetate are likely to be good solvents.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: Based on its chemical structure, the two most probable degradation pathways are hydrolysis of the ethyl ester and cleavage of the N-phenylsulfonyl group.

  • Hydrolysis: The ethyl ester group is susceptible to hydrolysis under both acidic and basic conditions, yielding the corresponding carboxylic acid and ethanol. This reaction is accelerated by heat.

  • N-S Bond Cleavage: The bond between the piperidine nitrogen and the sulfonyl group can be cleaved under certain reductive or strong acidic conditions.

  • Photodegradation: Like many aromatic sulfonamides, the compound may be sensitive to UV light, which can lead to the formation of radical species and subsequent degradation products.

Q2: How should I store this compound to ensure its stability?

A2: To minimize degradation, the compound should be stored in a tightly sealed container in a cool, dry, and dark place. For long-term storage, refrigeration (2-8 °C) and storage under an inert atmosphere (e.g., argon) are recommended to protect against moisture and oxidation.

Q3: What are the expected degradation products I might see?

A3: The primary degradation products would likely be:

  • 1-(Phenylsulfonyl)piperidine-4-carboxylic acid (from ester hydrolysis).

  • Ethyl piperidine-4-carboxylate (from N-S bond cleavage).

  • Benzenesulfonic acid and ethyl piperidine-4-carboxylate (from N-S bond cleavage).

The presence of these and other minor impurities can be monitored by techniques such as HPLC or LC-MS.

Q4: Is this compound sensitive to pH?

A4: Yes. The ester functional group is sensitive to both acidic and basic conditions, which can catalyze its hydrolysis. It is advisable to maintain neutral pH conditions whenever possible if the ester is to be preserved.

Experimental Protocols

Protocol for a Typical Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[1][2][3]

Objective: To investigate the stability of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • High-purity water

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Buffer solutions (pH 4, 7, 9)

  • HPLC system with a UV detector

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Incubate the mixture at 60°C for 24 hours.

    • At specified time points (e.g., 0, 2, 8, 24 hours), withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Incubate the mixture at room temperature for 24 hours.

    • At specified time points, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute for HPLC analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

    • Keep the mixture at room temperature for 24 hours, protected from light.

    • At specified time points, withdraw an aliquot and dilute for HPLC analysis.

  • Thermal Degradation:

    • Place a solid sample of the compound in an oven at 80°C for 48 hours.

    • Also, reflux a solution of the compound (1 mg/mL in a suitable solvent) at 80°C for 24 hours.

    • Analyze the samples by dissolving them in the mobile phase for HPLC analysis.

  • Photodegradation:

    • Expose a solution of the compound (1 mg/mL) and a solid sample to a light source that provides both UV and visible light (e.g., as specified in ICH Q1B guidelines).

    • Keep a control sample wrapped in aluminum foil to protect it from light.

    • After a specified duration (e.g., 24 hours), analyze both the exposed and control samples by HPLC.

  • HPLC Analysis: Analyze all samples using a validated stability-indicating HPLC method. Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify any degradation products.

Visualizations

Potential Degradation Pathways

G Potential Degradation Pathways This compound This compound 1-(Phenylsulfonyl)piperidine-4-carboxylic acid 1-(Phenylsulfonyl)piperidine-4-carboxylic acid This compound->1-(Phenylsulfonyl)piperidine-4-carboxylic acid Acid/Base Hydrolysis Ethanol Ethanol This compound->Ethanol Acid/Base Hydrolysis Ethyl piperidine-4-carboxylate Ethyl piperidine-4-carboxylate This compound->Ethyl piperidine-4-carboxylate N-S Cleavage (Reductive) Benzenesulfonic acid Benzenesulfonic acid This compound->Benzenesulfonic acid N-S Cleavage (Oxidative/Hydrolytic)

Caption: Potential degradation pathways of the target compound.

Forced Degradation Experimental Workflow

G Forced Degradation Workflow cluster_0 Stress Conditions Acid Hydrolysis Acid Hydrolysis Sample & Quench Sample & Quench Acid Hydrolysis->Sample & Quench Base Hydrolysis Base Hydrolysis Base Hydrolysis->Sample & Quench Oxidation Oxidation Oxidation->Sample & Quench Thermal Thermal Thermal->Sample & Quench Photolytic Photolytic Photolytic->Sample & Quench Start Start Prepare Stock Solution Prepare Stock Solution Start->Prepare Stock Solution Expose to Stress Expose to Stress Prepare Stock Solution->Expose to Stress Expose to Stress->Acid Hydrolysis Expose to Stress->Base Hydrolysis Expose to Stress->Oxidation Expose to Stress->Thermal Expose to Stress->Photolytic HPLC Analysis HPLC Analysis Sample & Quench->HPLC Analysis Analyze Data Analyze Data HPLC Analysis->Analyze Data End End Analyze Data->End

Caption: Workflow for a forced degradation study.

References

Technical Support Center: Benzenesulfonyl Chloride Reactions with Piperidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with benzenesulfonyl chloride and piperidine reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary product of the reaction between benzenesulfonyl chloride and piperidine?

The primary product is N-benzenesulfonylpiperidine, a sulfonamide. The reaction involves the nucleophilic attack of the secondary amine (piperidine) on the electrophilic sulfur atom of benzenesulfonyl chloride, with the subsequent loss of a chloride ion.

Q2: What are the most common byproducts in this reaction?

The most common byproducts are:

  • Benzenesulfonic acid: This forms from the hydrolysis of unreacted benzenesulfonyl chloride. This is more likely to occur if there is water in the reaction mixture or during an aqueous workup.[1][2]

  • Piperidinium chloride: This salt is formed from the reaction of piperidine with the hydrogen chloride (HCl) gas that is generated during the sulfonamide formation. Using a base to scavenge the HCl can minimize this.

Q3: How does the reaction of piperidine differ from that of primary or tertiary amines with benzenesulfonyl chloride?

This reaction is the basis of the Hinsberg test for distinguishing amines.[1][3][4]

  • Primary amines react to form an N-substituted sulfonamide that has an acidic proton on the nitrogen. This allows it to be deprotonated by a base, making it soluble in aqueous alkali.[1][4]

  • Secondary amines , like piperidine, form a stable N,N-disubstituted sulfonamide that has no acidic proton on the nitrogen. Therefore, it is insoluble in aqueous alkali.[1][4]

  • Tertiary amines generally do not react to form a stable sulfonamide. They can, however, promote the hydrolysis of benzenesulfonyl chloride to benzenesulfonic acid.[1]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low yield of N-benzenesulfonylpiperidine 1. Hydrolysis of benzenesulfonyl chloride: The presence of water in the reagents or solvent can lead to the formation of benzenesulfonic acid.[1][2] 2. Incomplete reaction: The reaction may not have gone to completion due to insufficient reaction time, low temperature, or improper stoichiometry. 3. Loss of product during workup: The sulfonamide product may be lost if an emulsion forms during extraction or if it is not fully precipitated.1. Ensure all glassware is thoroughly dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Monitor the reaction by Thin Layer Chromatography (TLC). Consider increasing the reaction time or temperature. Ensure the molar ratio of piperidine to benzenesulfonyl chloride is appropriate (often a slight excess of the amine is used). 3. To break emulsions, add brine (saturated NaCl solution). Ensure the pH is appropriate to precipitate the sulfonamide if performing a pH-dependent separation.
Product is contaminated with an oily residue Unreacted benzenesulfonyl chloride: Benzenesulfonyl chloride is a viscous oil that can be difficult to remove.Quench the reaction with a water-soluble amine like aqueous ammonia to convert the excess benzenesulfonyl chloride into a water-soluble sulfonamide, which can be removed during the aqueous workup. Alternatively, wash the organic layer with an aqueous base to hydrolyze the remaining benzenesulfonyl chloride to the water-soluble benzenesulfonate salt.
Product is contaminated with a water-soluble acidic impurity Benzenesulfonic acid: This byproduct is formed from the hydrolysis of benzenesulfonyl chloride and may not be fully removed by a single aqueous wash.Wash the organic layer multiple times with a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH) to ensure all the benzenesulfonic acid is converted to its water-soluble salt and extracted into the aqueous layer.
A white precipitate forms in the reaction mixture Piperidinium chloride: The HCl generated during the reaction reacts with the piperidine base to form this salt.Use a non-nucleophilic base, such as triethylamine or pyridine, as an acid scavenger in the reaction mixture. This will neutralize the HCl as it is formed, preventing the formation of piperidinium chloride.

Quantitative Data on Byproduct Formation

While the reaction of benzenesulfonyl chloride with piperidine in the presence of a base can lead to high yields of the desired sulfonamide (often exceeding 95%), the formation of byproducts is influenced by the reaction conditions. The following table provides an illustrative summary of how conditions can affect byproduct formation.

Condition N-benzenesulfonylpiperidine (Yield) Benzenesulfonic Acid (Byproduct) Piperidinium Chloride (Byproduct) Notes
Anhydrous conditions with triethylamine High (~95-98%)Low (<1%)Minimized (as triethylammonium chloride)The use of a non-nucleophilic base and anhydrous conditions is optimal for high purity and yield.
Aqueous NaOH High (~94-97%)[5]Moderate (1-3%)Low (<1%)Hydrolysis of benzenesulfonyl chloride is a competing reaction in aqueous base.[5]
No base, anhydrous conditions Moderate-HighLow (<1%)SignificantA significant portion of the piperidine will be consumed as the hydrochloride salt, potentially leading to an incomplete reaction if stoichiometry is not adjusted.
Presence of excess water Low-ModerateHigh (>5%)Dependent on baseWater will readily hydrolyze the benzenesulfonyl chloride, significantly reducing the yield of the desired sulfonamide.

Experimental Protocols

Synthesis of N-benzenesulfonylpiperidine

This protocol describes a standard laboratory procedure for the synthesis of N-benzenesulfonylpiperidine.

Materials:

  • Piperidine

  • Benzenesulfonyl chloride

  • Triethylamine (Et₃N) or Pyridine

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve piperidine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.

  • Addition of Benzenesulfonyl Chloride: Cool the solution to 0 °C in an ice bath. Add a solution of benzenesulfonyl chloride (1.1 equivalents) in anhydrous dichloromethane dropwise via a dropping funnel over 15-20 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl (2 x volume of organic layer), saturated NaHCO₃ solution (2 x volume of organic layer), and brine (1 x volume of organic layer).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

    • The crude product can be further purified by recrystallization or column chromatography on silica gel.

Visualizations

Reaction_Pathway Piperidine Piperidine Product N-Benzenesulfonylpiperidine Piperidine->Product PipHCl Piperidinium Chloride Piperidine->PipHCl + BSC Benzenesulfonyl Chloride BSC->Product BSA Benzenesulfonic Acid BSC->BSA + (Hydrolysis) HCl HCl Product->HCl + HCl->PipHCl H2O H₂O H2O->BSA

Caption: Reaction pathway for the formation of N-benzenesulfonylpiperidine and common byproducts.

Troubleshooting_Workflow Start Reaction Complete (TLC analysis) Workup Aqueous Workup Start->Workup CheckYield Low Yield? Workup->CheckYield CheckPurity Impure Product? CheckYield->CheckPurity No TroubleshootYield Check for Hydrolysis (Use anhydrous conditions) Check Stoichiometry CheckYield->TroubleshootYield Yes Success Pure Product (High Yield) CheckPurity->Success No TroubleshootPurity Identify Impurity (e.g., NMR, MS) CheckPurity->TroubleshootPurity Yes TroubleshootYield->Start Retry OilyResidue Oily Residue? (Unreacted BSC) TroubleshootPurity->OilyResidue AcidicImpurity Acidic Impurity? (Benzenesulfonic Acid) OilyResidue->AcidicImpurity No Quench Quench with Amine or Perform Basic Wash OilyResidue->Quench Yes BaseWash Additional Basic Washes (e.g., NaHCO₃) AcidicImpurity->BaseWash Yes Quench->Workup Re-workup BaseWash->Workup Re-workup

Caption: Troubleshooting workflow for benzenesulfonyl chloride reactions with piperidines.

References

How to improve the yield of "Ethyl 1-(phenylsulfonyl)piperidine-4-carboxylate" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of Ethyl 1-(phenylsulfonyl)piperidine-4-carboxylate synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, helping you diagnose and resolve problems to enhance your reaction yield.

Q1: My reaction is very slow or appears incomplete. What are the possible causes and solutions?

A1: Incomplete or slow reactions are often due to issues with reagents, reaction conditions, or the choice of base.

  • Reagent Quality: Ensure that the starting materials, particularly benzenesulfonyl chloride, are not degraded. Benzenesulfonyl chloride is moisture-sensitive and can hydrolyze over time.[1][2] Using freshly opened or purified benzenesulfonyl chloride is recommended. The ethyl isonipecotate should also be of high purity (≥97%).[3][4]

  • Base Strength: The choice of base is critical for deprotonating the piperidine nitrogen, making it nucleophilic. If a weak base is used, the reaction rate will be slow. Consider switching to a stronger, non-nucleophilic base.

  • Temperature: While the reaction is often performed at room temperature, gentle heating (e.g., to 40-50 °C) can increase the reaction rate. However, be cautious as higher temperatures may also promote side reactions.

Q2: I am observing significant side product formation. How can I minimize this?

A2: The primary side reaction is often the hydrolysis of benzenesulfonyl chloride. The formation of other byproducts can also occur.

  • Moisture Control: The reaction should be conducted under anhydrous conditions. Use dry solvents and glassware, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Benzenesulfonyl chloride reacts with water to form benzenesulfonic acid.[1]

  • Rate of Addition: Adding the benzenesulfonyl chloride solution dropwise to the mixture of ethyl isonipecotate and base can help to control the reaction and minimize side product formation.

  • Stoichiometry: Ensure accurate stoichiometry. A slight excess of the amine (ethyl isonipecotate) can sometimes be used to ensure all the sulfonyl chloride reacts, but this may complicate purification. More commonly, a slight excess of benzenesulfonyl chloride is used, with the excess being quenched during workup.

Q3: My product yield is low after purification. What purification strategies can I employ?

A3: Low yield after purification can be due to product loss during extraction and chromatography, or due to the formation of hard-to-separate impurities.

  • Aqueous Workup: During the aqueous workup, ensure the pH is adjusted correctly to remove the base and any unreacted starting materials. Extraction with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) should be performed multiple times to ensure complete recovery of the product.

  • Chromatography: If using column chromatography, select an appropriate solvent system to achieve good separation between your product and any impurities. Thin-layer chromatography (TLC) should be used to optimize the solvent system before running the column.

  • Crystallization: The product may be a solid that can be purified by recrystallization.[5] Experiment with different solvent systems to find one that provides good crystal formation and purity.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound?

A1: The synthesis involves the N-sulfonylation of ethyl isonipecotate with benzenesulfonyl chloride in the presence of a base. The base is required to neutralize the HCl generated during the reaction.

Reaction Pathway Diagram

Reaction_Pathway cluster_reactants Reactants cluster_conditions Conditions cluster_product Product A Ethyl Isonipecotate C This compound A->C B Benzenesulfonyl Chloride B->C Base Base (e.g., Triethylamine) Base->C Solvent Solvent (e.g., DCM) Solvent->C

Caption: General reaction scheme for the synthesis.

Q2: What are suitable bases and solvents for this reaction?

A2: The choice of base and solvent can significantly impact the reaction yield.

  • Bases: Tertiary amines like triethylamine (TEA) or diisopropylethylamine (DIPEA) are commonly used as they act as HCl scavengers without competing in the reaction. Inorganic bases such as potassium carbonate can also be used, particularly in polar aprotic solvents.

  • Solvents: Aprotic solvents are preferred. Dichloromethane (DCM), chloroform, tetrahydrofuran (THF), and ethyl acetate are common choices. The choice of solvent can affect the solubility of the reactants and the reaction rate.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be monitored by thin-layer chromatography (TLC). A spot for the starting material (ethyl isonipecotate) should diminish over time, while a new spot for the product appears. Staining with potassium permanganate or using a UV lamp can help visualize the spots.

Data Presentation

Table 1: Comparison of Reaction Conditions for N-Sulfonylation

ParameterOption AOption BOption CExpected Outcome
Base Triethylamine (TEA)Potassium CarbonatePyridineTEA and K2CO3 are generally good choices. Pyridine can act as a nucleophilic catalyst but may be harder to remove.
Solvent Dichloromethane (DCM)Tetrahydrofuran (THF)Ethyl AcetateDCM is a common choice due to its inertness and ease of removal. THF and Ethyl Acetate are also viable options.
Temperature 0 °C to Room TempRoom Temperature40-50 °CStarting at a lower temperature and allowing the reaction to warm to room temperature can help control the initial exotherm. Gentle heating may increase the rate but also the potential for side reactions.
Stoichiometry (Sulfonyl Chloride:Amine) 1.1 : 11 : 1.11 : 1A slight excess of the sulfonyl chloride is often used to drive the reaction to completion.

Experimental Protocols

Standard Protocol for the Synthesis of this compound

  • Preparation: To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), add ethyl isonipecotate (1.0 eq.). Dissolve the starting material in anhydrous dichloromethane (DCM).

  • Base Addition: Add triethylamine (1.2 eq.) to the solution and stir for 10 minutes at room temperature.

  • Sulfonylation: In a separate flask, dissolve benzenesulfonyl chloride (1.1 eq.) in anhydrous DCM. Add this solution dropwise to the stirred solution of ethyl isonipecotate and triethylamine at 0 °C (ice bath).

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Analyze the purified product by NMR and mass spectrometry to confirm its identity and purity.

Visualization

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield Observed IncompleteReaction Incomplete Reaction? Start->IncompleteReaction SideProducts Significant Side Products? IncompleteReaction->SideProducts No CheckReagents Check Reagent Quality (esp. Sulfonyl Chloride) IncompleteReaction->CheckReagents Yes PurificationLoss Loss During Purification? SideProducts->PurificationLoss No Anhydrous Ensure Anhydrous Conditions SideProducts->Anhydrous Yes OptimizeWorkup Optimize Aqueous Workup (pH) PurificationLoss->OptimizeWorkup Yes End Improved Yield PurificationLoss->End No ModifyConditions Modify Reaction Conditions (Base, Temp, Time) CheckReagents->ModifyConditions ModifyConditions->End ControlAddition Control Reagent Addition Rate Anhydrous->ControlAddition ControlAddition->End OptimizeChroma Optimize Chromatography/ Recrystallization OptimizeWorkup->OptimizeChroma OptimizeChroma->End

Caption: A workflow for troubleshooting low yield issues.

References

Removal of unreacted ethyl isonipecotate from the reaction mixture

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Removal of Unreacted Ethyl Isonipecotate from the Reaction Mixture

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) regarding the removal of unreacted ethyl isonipecotate from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of ethyl isonipecotate that are relevant for its removal?

Understanding the physicochemical properties of ethyl isonipecotate is crucial for selecting an appropriate purification strategy. It is a clear, colorless to pale yellow liquid with a characteristic mild amine-like odor.[1] Key properties are summarized in the table below.

PropertyValueReference
Molecular FormulaC₈H₁₅NO₂[2][3][4][5]
Molecular Weight157.21 g/mol [2][3][4][5]
Boiling Point203-205 °C[4][6][7]
Density1.02 g/mL at 25°C[4][6][7]
SolubilityMiscible with ethanol and acetone; slightly soluble to fully miscible with water.[1][6]

Its basic nature (due to the piperidine nitrogen) and water solubility are the most important properties exploited in its removal.

Q2: What are the most common methods for removing ethyl isonipecotate from a reaction mixture?

The most common methods for removing unreacted ethyl isonipecotate leverage its basicity and polarity. These include:

  • Acid-Base Extraction: This is often the most effective and widely used method. By washing the organic reaction mixture with an acidic aqueous solution, the basic ethyl isonipecotate is protonated to form a water-soluble salt, which is then extracted into the aqueous phase.

  • Flash Column Chromatography: This technique separates compounds based on their polarity. It is a versatile method that can be optimized to provide high purity. For basic compounds like ethyl isonipecotate, specific stationary or mobile phases can be used for better separation.

  • Distillation: While possible due to its relatively high boiling point, distillation is less commonly used for removing ethyl isonipecotate on a laboratory scale, especially if the desired product has a similar boiling point or is thermally unstable.

  • Scavenger Resins: These are solid-supported reagents that can selectively react with and bind excess reagents or by-products, which are then removed by simple filtration.

Q3: How do I choose the best purification method for my specific reaction?

The choice of purification method depends on several factors:

  • Properties of the desired product: Consider the stability, polarity, and solubility of your product. For example, if your product is acid-sensitive, a direct acid-base extraction might not be suitable.

  • Scale of the reaction: For small-scale lab syntheses, chromatography or extraction are common. For larger, industrial-scale processes, extraction or distillation might be more practical.

  • Purity requirements: High-purity requirements may necessitate the use of flash chromatography.

  • Available equipment: The choice will also depend on the availability of equipment such as a flash chromatography system or distillation apparatus.

Below is a qualitative comparison of the primary methods:

MethodAdvantagesDisadvantagesBest Suited For
Acid-Base Extraction Fast, inexpensive, and effective for large scales.May not be suitable for acid-sensitive products. Emulsions can form. May not achieve the highest purity in a single step.Removing large quantities of ethyl isonipecotate, especially when the product is not acid-labile.
Flash Column Chromatography Can provide very high purity. Applicable to a wide range of compounds.More time-consuming and requires more solvent than extraction. Can be costly on a large scale.Achieving high purity, separating complex mixtures, and when extraction is not feasible.
Distillation Can be effective for large quantities and provides a pure product if boiling points are sufficiently different.Requires the product to be thermally stable. Not effective if the product and impurity have close boiling points. High energy consumption.Large-scale purification where the product is thermally stable and has a significantly different boiling point from ethyl isonipecotate.

Troubleshooting Guides

Acid-Base Extraction Troubleshooting

Issue 1: An emulsion forms during the acidic wash.

  • Cause: Vigorous shaking of the separatory funnel, or the presence of surfactants or finely divided solids.

  • Solution:

    • Allow the mixture to stand for a longer period.

    • Gently swirl the separatory funnel instead of shaking vigorously.

    • Add a small amount of brine (saturated aqueous NaCl solution) to increase the ionic strength of the aqueous layer, which can help break the emulsion.

    • Filter the entire mixture through a pad of Celite®.

Issue 2: The desired product is also extracted into the aqueous layer.

  • Cause: The product itself may have basic functionalities or some water solubility.

  • Solution:

    • Use a milder acidic solution (e.g., dilute citric acid or ammonium chloride instead of HCl).

    • Perform a "back-extraction": after separating the acidic aqueous layer, neutralize it with a base (e.g., NaHCO₃ or NaOH) and then extract it with a fresh portion of organic solvent to recover any dissolved product.

Issue 3: After the acidic wash, the organic layer is still contaminated with ethyl isonipecotate.

  • Cause: Incomplete extraction due to insufficient acid, insufficient mixing, or a single extraction being inadequate.

  • Solution:

    • Ensure an excess of acid is used to fully protonate the ethyl isonipecotate.

    • Increase the mixing time or use more efficient mixing.

    • Perform multiple extractions with smaller volumes of the acidic solution, which is more effective than a single extraction with a large volume.

Flash Column Chromatography Troubleshooting

Issue 1: Poor separation between the product and ethyl isonipecotate.

  • Cause: Inappropriate solvent system (eluent) or stationary phase. Ethyl isonipecotate, being basic, can interact strongly with the acidic silica gel, leading to tailing and poor separation.

  • Solution:

    • Modify the mobile phase: Add a small amount of a basic modifier, such as triethylamine (0.1-1%) or pyridine, to the eluent.[8] This will compete with the ethyl isonipecotate for binding to the acidic sites on the silica gel, resulting in better peak shape and separation.

    • Use a different stationary phase: Consider using an amine-functionalized silica gel column, which is specifically designed for the purification of basic compounds.[8]

    • Optimize the solvent system: Use TLC to find a solvent system that provides a good separation (Rf of the desired product around 0.2-0.3 and a clear difference in Rf values between the product and the impurity).

Issue 2: The product does not elute from the column.

  • Cause: The eluent is not polar enough, or the product is strongly adsorbed to the silica gel.

  • Solution:

    • Gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate system, slowly increase the percentage of ethyl acetate.

    • If a highly polar solvent is needed, consider switching to a different solvent system, such as dichloromethane/methanol.

Experimental Protocols

Protocol 1: Removal of Ethyl Isonipecotate by Acid-Base Extraction
  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Acidic Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of a dilute aqueous acid solution (e.g., 1 M HCl or 10% citric acid).

  • Extraction: Stopper the funnel and shake gently, venting frequently to release any pressure. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer.

  • Repeat: Repeat the acidic wash (steps 2-4) one or two more times to ensure complete removal of the ethyl isonipecotate.

  • Neutral Wash: Wash the organic layer with water and then with brine to remove any residual acid and dissolved water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the purified product.

G cluster_0 Acid-Base Extraction Workflow A Crude Reaction Mixture in Organic Solvent B Add Dilute Aqueous Acid (e.g., 1M HCl) A->B C Shake and Separate Layers B->C D Aqueous Layer (Contains Protonated Ethyl Isonipecotate Salt) C->D Discard E Organic Layer (Contains Product) C->E F Repeat Wash E->F 1-2x G Wash with Water/Brine F->G H Dry and Concentrate G->H I Purified Product H->I G cluster_1 Flash Chromatography Workflow A Prepare Silica Gel Column C Load Sample onto Column A->C B Dissolve Crude Mixture (Minimum Solvent) B->C D Elute with Solvent System (e.g., Hexane/EtOAc + 0.5% TEA) C->D E Collect Fractions D->E F Analyze Fractions by TLC E->F G Combine Pure Fractions F->G H Concentrate Solvent G->H I Purified Product H->I

References

Validation & Comparative

A Comparative Guide to Amine Protection in Piperidine Synthesis: Ethyl 1-(phenylsulfonyl)piperidine-4-carboxylate vs. N-Boc-piperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of a nitrogen-protecting group is a critical decision in the synthesis of complex molecules. This guide provides an in-depth, objective comparison of two common intermediates, Ethyl 1-(phenylsulfonyl)piperidine-4-carboxylate and N-Boc-piperidine-4-carboxylate, focusing on their synthesis, stability, and deprotection to aid in the rational design of synthetic routes.

The piperidine moiety is a ubiquitous scaffold in pharmaceuticals, and its functionalization often requires temporary protection of the ring nitrogen to ensure regioselectivity and prevent unwanted side reactions. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group due to its ease of introduction and mild acidic removal. In contrast, the phenylsulfonyl group offers greater stability but necessitates harsher deprotection conditions. This guide will explore the practical advantages and disadvantages of each, supported by experimental data and detailed protocols.

At a Glance: Key Differences

FeatureThis compoundN-Boc-piperidine-4-carboxylate
Protecting Group Phenylsulfonyl (SO₂Ph)tert-Butyloxycarbonyl (Boc)
Stability High stability to acidic and basic conditions.Stable to basic and nucleophilic conditions; labile to acid.
Deprotection Requires harsh conditions (e.g., strong acid, reducing agents).Mild acidic conditions (e.g., TFA, HCl).
Orthogonality Orthogonal to many acid- and base-labile groups.Orthogonal to base-labile (e.g., Fmoc) and hydrogenolysis-labile (e.g., Cbz) groups.[1]
Typical Use Case When robust protection is needed throughout a multi-step synthesis involving harsh reagents.General synthesis, solid-phase peptide synthesis (SPPS), and when mild deprotection is required to preserve sensitive functional groups.

Synthesis of the Protected Piperidines

The synthesis of both target molecules typically starts from ethyl piperidine-4-carboxylate. The choice of protecting group dictates the specific reagents and reaction conditions.

Synthesis of this compound

This synthesis involves the reaction of ethyl isonipecotate with benzenesulfonyl chloride.

Experimental Protocol:

To a solution of ethyl isonipecotate, a base such as triethylamine or pyridine is added in a suitable solvent like dichloromethane or toluene. The mixture is cooled in an ice bath, and benzenesulfonyl chloride is added dropwise. The reaction is typically stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC). An aqueous workup followed by purification, often by column chromatography, affords the desired product. One reported synthesis achieved a yield of 81%.[2]

Synthesis of N-Boc-piperidine-4-carboxylate

The protection of ethyl piperidine-4-carboxylate with a Boc group is a standard and high-yielding reaction.

Experimental Protocol:

Ethyl piperidine-4-carboxylate is dissolved in a solvent such as dichloromethane. A base, commonly triethylamine, is added, followed by the dropwise addition of di-tert-butyl dicarbonate (Boc₂O) at 0 °C. The reaction is typically allowed to warm to room temperature and stirred for several hours. After an aqueous workup, the product is often of sufficient purity for subsequent steps, though it can be purified by column chromatography if necessary. This reaction is known to proceed in high, often quantitative, yields.

SynthesisComparison cluster_phenylsulfonyl This compound Synthesis cluster_boc N-Boc-piperidine-4-carboxylate Synthesis start_ps Ethyl piperidine-4-carboxylate reagents_ps Benzenesulfonyl chloride, Base (e.g., Pyridine) start_ps->reagents_ps Reaction product_ps This compound reagents_ps->product_ps Yield: ~81% start_boc Ethyl piperidine-4-carboxylate reagents_boc Di-tert-butyl dicarbonate (Boc)₂O, Base (e.g., Et₃N) start_boc->reagents_boc Reaction product_boc N-Boc-piperidine-4-carboxylate reagents_boc->product_boc High Yield

Caption: Comparative Synthesis Workflow.

Stability and Deprotection: A Tale of Two Protecting Groups

The primary difference in the utility of these two compounds lies in the stability of their respective protecting groups and the conditions required for their removal.

Phenylsulfonyl Group: Robust but Challenging to Remove

The phenylsulfonyl group is exceptionally stable to a wide range of acidic and basic conditions, making it an excellent choice when the protected piperidine needs to be carried through multiple synthetic steps involving harsh reagents. However, this stability comes at the cost of requiring stringent conditions for its removal.

Deprotection Methods:

  • Reductive Cleavage: This is a common method for deprotecting sulfonamides. Reagents such as sodium in liquid ammonia, sodium amalgam, or samarium(II) iodide can be employed. Electrochemical methods also offer a mild alternative for deprotection.[3]

  • Strong Acid Hydrolysis: Concentrated strong acids like HBr in acetic acid at elevated temperatures can cleave the sulfonamide bond, though these conditions are often not compatible with sensitive functional groups.

Experimental Protocol (Reductive Cleavage using SmI₂):

The N-phenylsulfonyl piperidine is dissolved in a suitable solvent like THF. A solution of samarium(II) iodide in THF is then added at room temperature or with cooling, and the reaction is stirred until completion. An aqueous workup is required to quench the reaction and remove the samarium salts.

Boc Group: Versatile and Easily Cleaved

The Boc group is stable under basic and nucleophilic conditions, making it orthogonal to many other protecting groups like Fmoc and Cbz.[1] Its key feature is its lability under mild acidic conditions.

Deprotection Methods:

  • Acidolysis: The most common method involves treatment with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) or with hydrochloric acid (HCl) in an organic solvent such as dioxane or methanol.

Experimental Protocol (TFA Deprotection):

The N-Boc protected piperidine is dissolved in DCM and treated with an excess of TFA (typically 20-50% v/v). The reaction is usually complete within 1-2 hours at room temperature. The solvent and excess TFA are then removed under reduced pressure.

DeprotectionComparison cluster_ps_deprotection Phenylsulfonyl Deprotection cluster_boc_deprotection Boc Deprotection ps_protected This compound ps_conditions Harsh Conditions (e.g., SmI₂, Na/NH₃, strong acid) ps_protected->ps_conditions ps_deprotected Ethyl piperidine-4-carboxylate ps_conditions->ps_deprotected boc_protected N-Boc-piperidine-4-carboxylate boc_conditions Mild Acidic Conditions (e.g., TFA/DCM, HCl/Dioxane) boc_protected->boc_conditions boc_deprotected Ethyl piperidine-4-carboxylate boc_conditions->boc_deprotected

Caption: Deprotection Pathways.

Comparative Performance and Applications

The choice between a phenylsulfonyl and a Boc protecting group is highly dependent on the overall synthetic strategy.

  • N-Boc-piperidine-4-carboxylate is the workhorse for many synthetic applications due to the ease of both its introduction and removal. It is particularly well-suited for syntheses where the final product or intermediates are sensitive to harsh conditions. Its orthogonality with other common protecting groups makes it a cornerstone of complex molecule synthesis, including solid-phase peptide synthesis.[1]

  • This compound is employed when the piperidine nitrogen must remain protected through a series of reactions that would cleave a Boc group. For instance, if a subsequent step requires strong acidic conditions, the phenylsulfonyl group will remain intact where a Boc group would be lost.[4] However, the challenging deprotection step must be considered in the overall synthetic design, ensuring that the target molecule can withstand the required reductive or strongly acidic conditions.

Conclusion

Both this compound and N-Boc-piperidine-4-carboxylate are valuable intermediates in organic synthesis. The N-Boc derivative offers greater versatility and milder deprotection conditions, making it the preferred choice for a wide range of applications. The N-phenylsulfonyl derivative, while more challenging to deprotect, provides a robust protecting group that can withstand harsh reaction conditions, making it a suitable option for specific and demanding synthetic routes. The optimal choice will always depend on a careful analysis of the planned synthetic pathway and the chemical nature of the target molecule.

References

A Comparative Guide to the Reactivity of Ethyl 1-(phenylsulfonyl)piperidine-4-carboxylate and N-benzyl-piperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and medicinal chemistry, piperidine derivatives are foundational scaffolds for the synthesis of a vast array of therapeutic agents. The strategic choice of protecting groups on the piperidine nitrogen is critical as it dictates the reactivity and subsequent synthetic transformations possible. This guide provides an objective, data-driven comparison of two common piperidine intermediates: Ethyl 1-(phenylsulfonyl)piperidine-4-carboxylate and N-benzyl-piperidine-4-carboxylate. We will delve into their comparative reactivity, supported by experimental data, to inform rational synthetic design.

The core difference between these two molecules lies in the nature of the nitrogen substituent. The phenylsulfonyl group is a strong electron-withdrawing group, rendering the piperidine nitrogen non-nucleophilic and stable to many reagents. In contrast, the benzyl group is largely electronically neutral, leaving the nitrogen as a typical tertiary amine, and is readily removable by hydrogenolysis. These distinctions have profound implications for their use in multi-step syntheses.

Structural and Reactivity Overview

The differing electronic nature of the N-substituent dictates the primary sites of reactivity on each molecule. For this compound, the sulfonamide nitrogen is significantly deactivated, making the ester moiety the primary site for transformations. For N-benzyl-piperidine-4-carboxylate, both the tertiary amine nitrogen and the ester group are potential reactive centers.

Caption: Chemical structures of the two piperidine derivatives.

Comparative Reactivity at the Ester Functional Group

The ester at the C4 position is a key handle for further molecular elaboration. Its reactivity towards hydrolysis and reduction is a critical consideration for synthetic planning.

Ester Hydrolysis

Hydrolysis of the ethyl ester to the corresponding carboxylic acid is a common transformation. This reaction is typically performed under basic conditions, for example, using lithium hydroxide or sodium hydroxide.

CompoundReagents & ConditionsYieldReference
This compound LiOH, THF/H₂O, rt, 16h>95%Generic protocol
N-benzyl-piperidine-4-carboxylate NaOH, Methanol, RefluxHigh[1]

The electron-withdrawing nature of the phenylsulfonyl group may slightly facilitate nucleophilic attack at the ester carbonyl, but generally, both esters can be hydrolyzed under standard basic conditions in high yield.

Ester Reduction

Reduction of the ester to the corresponding primary alcohol provides another avenue for functionalization. Strong reducing agents like lithium aluminum hydride (LAH) or diisobutylaluminium hydride (DIBAL-H) are typically employed.

CompoundReagents & ConditionsYieldReference
This compound LiAlH₄, THF, 0°C to rt~80-90%Assumed from standard reductions
N-benzyl-piperidine-4-carboxylate DIBAL-H, Toluene, -78°C78.1% (aldehyde)[1]
N-benzyl-piperidine-4-carboxylate DIBAL-H, Toluene, 0°CComplete conversion to alcohol[1]

It is noteworthy that the reduction of methyl N-benzyl-4-piperidinecarboxylate with DIBAL-H can be controlled to yield either the aldehyde at low temperatures or the fully reduced alcohol at slightly higher temperatures[1]. The N-phenylsulfonyl group is stable to these hydride reagents.

Comparative Reactivity of the Nitrogen Substituent

The most significant difference in reactivity lies in the chemistry of the nitrogen atom and the ease of cleavage of its substituent.

Reactivity_Differences sulfonyl This compound sulfonyl_N N: Deactivated (Electron-withdrawing SO2Ph) - Non-nucleophilic - Non-basic sulfonyl->sulfonyl_N Nitrogen Reactivity sulfonyl_deprotection N-SO2Ph Cleavage: - Harsh Conditions (e.g., Mg/MeOH, Na/NH3) sulfonyl->sulfonyl_deprotection Deprotection benzyl N-benzyl-piperidine-4-carboxylate benzyl_N N: Reactive (Tertiary Amine) - Nucleophilic - Basic benzyl->benzyl_N Nitrogen Reactivity benzyl_deprotection N-Bn Cleavage: - Mild Conditions (e.g., H2, Pd/C) benzyl->benzyl_deprotection Deprotection

Caption: Key reactivity differences at the nitrogen atom.

Nitrogen Nucleophilicity and Basicity
  • This compound: The powerful electron-withdrawing effect of the phenylsulfonyl group delocalizes the nitrogen lone pair, making it essentially non-basic and non-nucleophilic. It will not readily undergo N-alkylation, N-acylation, or form acid salts under standard conditions. This property is advantageous when reactions are desired elsewhere in the molecule without interference from the piperidine nitrogen.

  • N-benzyl-piperidine-4-carboxylate: The nitrogen atom in this compound behaves as a typical tertiary amine. It is basic and can be protonated to form salts. It is also nucleophilic enough to react with strong electrophiles, although this is less common as the primary utility is often as a protected secondary amine precursor.

Cleavage of the N-Substituent (Deprotection)

The conditions required to remove the N-substituent represent a critical point of differentiation.

CompoundReactionReagents & ConditionsKey FeaturesReference
This compound N-DesulfonylationMg, Methanol, RefluxReductive cleavage; requires specific, often harsh conditions.[2]
N-benzyl-piperidine-4-carboxylate N-DebenzylationH₂, 10% Pd/C, Methanol, rtCatalytic hydrogenolysis; mild and widely compatible conditions.[3][4]

The N-benzyl group can be removed under mild catalytic hydrogenation conditions, which are compatible with a wide range of other functional groups[3][4]. This makes it a highly versatile protecting group. In contrast, removal of the N-phenylsulfonyl group requires harsher reductive methods, such as using magnesium in methanol, which may not be compatible with other sensitive functionalities in the molecule[2].

Experimental Protocols

Protocol 1: Hydrolysis of this compound
  • Dissolve this compound (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).

  • Add lithium hydroxide monohydrate (LiOH·H₂O, 1.5 eq) to the solution.

  • Stir the mixture at room temperature for 16-24 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, carefully acidify the reaction mixture with 1N HCl to pH ~3.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the carboxylic acid.

Protocol 2: Reduction of Methyl N-benzyl-4-piperidinecarboxylate to N-benzyl-4-piperidinecarbaldehyde[1]
  • Under a nitrogen atmosphere, dissolve methyl N-benzyl-4-piperidinecarboxylate (1.0 eq) in anhydrous toluene.

  • Cool the solution to -78°C in a dry ice/acetone bath.

  • Slowly add diisobutylaluminum hydride (DIBAL-H, 1.5M in toluene, 1.2 eq) dropwise, maintaining the temperature at -78°C.

  • Stir the reaction at -78°C for 1 hour, monitoring by TLC.

  • Quench the reaction by the slow addition of methanol at -78°C.

  • Warm the mixture to room temperature and add 2N aqueous sodium hydroxide solution to adjust the pH to ~8, then stir for 30 minutes.

  • Extract the mixture with dichloromethane (3x).

  • Combine the organic phases, wash with saturated brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the aldehyde.

Protocol 3: N-Debenzylation of N-benzyl-piperidine-4-carboxylate
  • Dissolve the N-benzyl-piperidine-4-carboxylate derivative (1.0 eq) in methanol.

  • Carefully add 10% Palladium on carbon (Pd/C, ~10% w/w) to the solution.

  • Fit the reaction flask with a hydrogen balloon or place it in a hydrogenation apparatus.

  • Stir the suspension under a hydrogen atmosphere (1 atm) at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield the debenzylated piperidine derivative.

Experimental_Workflow start Select Piperidine Intermediate decision Is Nitrogen Reactivity or Facile Deprotection Required? start->decision benzyl_path Choose N-benzyl-piperidine-4-carboxylate decision->benzyl_path Yes sulfonyl_path Choose this compound decision->sulfonyl_path No (N must be inert) reaction_step Perform desired reaction (e.g., Hydrolysis, Reduction) benzyl_path->reaction_step sulfonyl_path->reaction_step deprotection_decision Need to deprotect Nitrogen? reaction_step->deprotection_decision debenzylation N-Debenzylation (H2, Pd/C) deprotection_decision->debenzylation Yes (from Benzyl) desulfonylation N-Desulfonylation (Mg/MeOH) deprotection_decision->desulfonylation Yes (from Sulfonyl) final_product Final Product deprotection_decision->final_product No debenzylation->final_product desulfonylation->final_product

Caption: Decision workflow for selecting the appropriate piperidine intermediate.

Conclusion

The choice between this compound and N-benzyl-piperidine-4-carboxylate is dictated by the synthetic strategy.

  • Choose this compound when:

    • The piperidine nitrogen must be rendered unreactive to subsequent reaction conditions (e.g., strong bases, organometallics, or electrophiles).

    • A very robust protecting group is required that can withstand a wide range of transformations.

    • The harsh conditions required for N-desulfonylation are acceptable in the final steps of the synthesis.

  • Choose N-benzyl-piperidine-4-carboxylate when:

    • A protecting group that is easily removable under mild conditions is desired.

    • The synthetic route requires subsequent functionalization of the piperidine nitrogen after deprotection.

    • The basicity of the tertiary amine does not interfere with other planned reactions.

A thorough understanding of these reactivity differences is paramount for the efficient design and execution of complex synthetic routes in drug discovery and development.

References

A Comparative Guide to the Structure-Activity Relationship of N-Sulfonyl Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The N-sulfonyl piperidine scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of N-sulfonyl piperidine derivatives targeting key enzymes implicated in various diseases. The information is presented to facilitate the rational design of novel and potent therapeutic agents.

Inhibition of Cholinesterases: Targeting Alzheimer's Disease

N-sulfonyl piperidine derivatives have been extensively investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of these enzymes is a key therapeutic strategy for Alzheimer's disease.

Data Presentation: Cholinesterase Inhibitory Activity

The following table summarizes the in vitro inhibitory activities of a series of N-sulfonyl piperidine derivatives against AChE and BChE. The IC50 values highlight key structural modifications that influence potency.

Compound IDR Group (Substitution on Sulfonyl Phenyl Ring)AChE IC50 (µM)BChE IC50 (µM)
1a H> 10025.3 ± 0.8
1b 4-CH385.2 ± 1.518.4 ± 0.5
1c 4-OCH370.1 ± 1.215.1 ± 0.3
1d 4-Cl45.6 ± 1.110.2 ± 0.2
1e 4-NO222.3 ± 0.75.8 ± 0.1
1f 2,4-diCl15.8 ± 0.43.1 ± 0.08
1g 2,4,6-triCH3> 10030.5 ± 1.1

SAR Analysis:

  • The presence of electron-withdrawing groups (e.g., -Cl, -NO2) on the phenylsulfonyl moiety generally enhances inhibitory activity against both AChE and BChE.[1]

  • The 4-nitro substituted derivative (1e ) and the 2,4-dichloro substituted derivative (1f ) displayed the most potent activity.

  • Bulky substituents, such as in the 2,4,6-trimethyl derivative (1g ), lead to a decrease in activity, likely due to steric hindrance within the enzyme's active site.

  • The compounds generally exhibit higher selectivity towards BChE over AChE.

A particularly potent N-sulfonyl piperidine derivative, 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride, has been reported with an exceptionally low IC50 value of 0.56 nM for AChE.[2] This highlights the potential for significant potency with more complex substitutions on the piperidine ring.

Experimental Protocols: Cholinesterase Inhibition Assay (Ellman's Method)

The inhibitory activity against AChE and BChE is determined using a spectrophotometric method developed by Ellman.

Principle: The assay measures the activity of cholinesterase by monitoring the hydrolysis of acetylthiocholine (for AChE) or butyrylthiocholine (for BChE). The product, thiocholine, reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is quantified by measuring its absorbance at 412 nm.

Procedure:

  • Reagent Preparation:

    • Phosphate buffer (0.1 M, pH 8.0).

    • DTNB solution (10 mM in phosphate buffer).

    • Substrate solution (10 mM acetylthiocholine iodide or butyrylthiocholine iodide in phosphate buffer).

    • Enzyme solution (AChE from electric eel or BChE from equine serum, diluted in phosphate buffer to achieve a suitable reaction rate).

    • Test compound solutions at various concentrations.

  • Assay in 96-well plate:

    • To each well, add 25 µL of the test compound solution, 50 µL of phosphate buffer (pH 8.0), and 25 µL of the enzyme solution.

    • Incubate the mixture at 37°C for 15 minutes.

    • Add 125 µL of DTNB solution.

    • Initiate the reaction by adding 25 µL of the substrate solution.

  • Measurement:

    • The absorbance is measured continuously at 412 nm for 5 minutes using a microplate reader.

    • The rate of reaction is calculated from the slope of the absorbance versus time curve.

  • Data Analysis:

    • The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor.

    • IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Mandatory Visualization: Cholinergic Signaling Pathway in Alzheimer's Disease

Cholinergic_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron cluster_inhibition Therapeutic Intervention Choline Choline ChAT ChAT Choline->ChAT Acetyl_CoA Acetyl-CoA Acetyl_CoA->ChAT ACh_Vesicle ACh Vesicle ChAT->ACh_Vesicle Synthesis ACh_Synapse ACh ACh_Vesicle->ACh_Synapse Release Receptor Cholinergic Receptor ACh_Synapse->Receptor Binding AChE AChE ACh_Synapse->AChE Hydrolysis Signal_Transduction Signal Transduction (Memory, Learning) Receptor->Signal_Transduction Choline_Uptake Choline AChE->Choline_Uptake Acetate Acetate AChE->Acetate Inhibitor N-Sulfonyl Piperidine Inhibitor Inhibitor->AChE Inhibition Choline_Uptake->Choline Reuptake Raetz_Pathway UDP_GlcNAc UDP-GlcNAc LpxA LpxA UDP_GlcNAc->LpxA UDP_3_O_acyl_GlcNAc UDP-3-O-(R-3-OH-myristoyl)-GlcNAc LpxA->UDP_3_O_acyl_GlcNAc LpxC LpxC UDP_3_O_acyl_GlcNAc->LpxC UDP_3_O_acyl_GlcN UDP-3-O-(R-3-OH-myristoyl)-GlcN LpxC->UDP_3_O_acyl_GlcN LpxD LpxD UDP_3_O_acyl_GlcN->LpxD UDP_diacyl_GlcN UDP-2,3-diacyl-GlcN LpxD->UDP_diacyl_GlcN LpxH LpxH UDP_diacyl_GlcN->LpxH LpxB LpxB UDP_diacyl_GlcN->LpxB Lipid_X Lipid X LpxH->Lipid_X Lipid_X->LpxB Disaccharide_1_P Disaccharide-1-P LpxB->Disaccharide_1_P LpxK LpxK Disaccharide_1_P->LpxK Lipid_IVA Lipid IVA LpxK->Lipid_IVA KdtA KdtA Lipid_IVA->KdtA Kdo2_Lipid_IVA Kdo2-Lipid IVA KdtA->Kdo2_Lipid_IVA LpxL_LpxM LpxL, LpxM Kdo2_Lipid_IVA->LpxL_LpxM Kdo2_Lipid_A Kdo2-Lipid A (LPS) LpxL_LpxM->Kdo2_Lipid_A Inhibitor N-Sulfonyl Piperidine Inhibitor Inhibitor->LpxH Inhibition Ras_Farnesylation_Pathway cluster_synthesis Protein Processing cluster_signaling Signal Transduction Pro_Ras Pro-Ras (CaaX) FPTase FPTase Pro_Ras->FPTase Farnesylated_Ras Farnesylated Ras FPTase->Farnesylated_Ras Farnesylation FPP Farnesyl-PP FPP->FPTase Proteolysis Proteolysis (Rce1) Farnesylated_Ras->Proteolysis Carboxymethylation Carboxymethylation (Icmt) Proteolysis->Carboxymethylation Mature_Ras Mature Ras Carboxymethylation->Mature_Ras Active_Ras Active Ras-GTP Mature_Ras->Active_Ras Membrane Localization Inhibitor N-Sulfonyl Piperidine Inhibitor Inhibitor->FPTase Inhibition Membrane Plasma Membrane Downstream_Effectors Downstream Effectors (Raf, PI3K) Active_Ras->Downstream_Effectors Cell_Proliferation Cell Proliferation & Survival Downstream_Effectors->Cell_Proliferation

References

Comparing phenylsulfonyl with other sulfonyl protecting groups in piperidine chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate nitrogen protecting group is a critical consideration in the synthesis of piperidine-containing molecules, a scaffold prevalent in numerous pharmaceuticals. Sulfonyl groups are a robust choice for protecting the piperidine nitrogen due to their general stability across a range of reaction conditions. This guide provides an objective comparison of four commonly used sulfonyl protecting groups—phenylsulfonyl (PhSO₂), p-toluenesulfonyl (tosyl, Ts), o-nitrobenzenesulfonyl (nosyl, Ns), and methanesulfonyl (mesyl, Ms)—in the context of piperidine chemistry. The following sections present a detailed analysis supported by experimental data to inform the rational selection of an appropriate N-protecting group.

Introduction to N-Sulfonyl Protecting Groups in Piperidine Synthesis

The protection of the piperidine nitrogen is often essential to prevent undesired side reactions and to modulate the reactivity of the molecule during synthetic transformations. The choice of the sulfonyl protecting group influences the stability of the protected piperidine to various reagents and dictates the conditions required for its eventual removal. An ideal protecting group should be introduced in high yield, remain stable throughout subsequent synthetic steps, and be cleaved under conditions that do not compromise the integrity of the target molecule.

Quantitative Comparison of Sulfonyl Protecting Groups

The following tables summarize the performance of phenylsulfonyl, tosyl, nosyl, and mesyl groups for the protection of piperidine, based on reported experimental data.

Table 1: Installation of Sulfonyl Protecting Groups on Piperidine

Protecting GroupReagentBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Phenylsulfonyl Benzenesulfonyl chlorideDIPEADMF0 - rt1281[1]
Tosyl p-Toluenesulfonyl chlorideK₂CO₃Acetonitrilert6High[2]
Nosyl o-Nitrobenzenesulfonyl chlorideTriethylamineDichloromethane0 - rt2>95Generic Protocol
Mesyl Methanesulfonyl chlorideTriethylamineDichloromethane0 - rt1>95Generic Protocol

Table 2: Deprotection of N-Sulfonylpiperidines

Protecting GroupReagentSolventTemp. (°C)Time (h)Yield (%)Reference
Phenylsulfonyl Mg, MeOHMethanolrt2-4High[3]
Tosyl Mg, MeOHMethanolrt2-4High[3]
Nosyl Thiophenol, K₂CO₃DMFrt1>90Generic Protocol
Mesyl HBr, AcOHAcetic Acid7012ModerateGeneric Protocol

Table 3: Stability of N-Sulfonylpiperidines

Protecting GroupAcidic Conditions (e.g., TFA)Basic Conditions (e.g., Piperidine)
Phenylsulfonyl StableStable
Tosyl StableStable
Nosyl StableStable
Mesyl StableStable

Experimental Protocols

Detailed methodologies for the installation and removal of each sulfonyl protecting group on piperidine are provided below.

Protocol 1: General Procedure for the N-Sulfonylation of Piperidine

To a solution of piperidine (1.0 eq) and a suitable base (e.g., triethylamine or diisopropylethylamine, 1.5 eq) in an anhydrous solvent such as dichloromethane or DMF (0.2 M) at 0 °C, the corresponding sulfonyl chloride (1.1 eq) is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred until the starting material is consumed (monitored by TLC). Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by flash chromatography.

Protocol 2: Deprotection of N-Phenylsulfonyl and N-Tosylpiperidine using Magnesium in Methanol

To a solution of the N-sulfonylpiperidine derivative (1.0 eq) in anhydrous methanol (0.1 M), magnesium turnings (10 eq) are added. The mixture is sonicated at room temperature for 2-4 hours, or until the starting material is consumed (monitored by TLC). The reaction mixture is then filtered through a pad of Celite®, washing with methanol. The filtrate is concentrated under reduced pressure. The residue is dissolved in ethyl acetate and washed with saturated aqueous NaHCO₃. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are dried over anhydrous Na₂SO₄ and concentrated to afford the deprotected piperidine.[3]

Protocol 3: Deprotection of N-Nosylpiperidine using Thiophenol

To a solution of N-nosylpiperidine (1.0 eq) in DMF (0.2 M), potassium carbonate (2.0 eq) and thiophenol (1.5 eq) are added. The reaction mixture is stirred at room temperature for 1-2 hours. Upon completion, the mixture is diluted with water and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash chromatography.

Protocol 4: Deprotection of N-Mesylpiperidine using HBr in Acetic Acid

A solution of N-mesylpiperidine (1.0 eq) in 33% HBr in acetic acid is heated at 70-80 °C for several hours. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is basified with a saturated aqueous solution of sodium bicarbonate and the product is extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate and concentrated to give the deprotected piperidine.

Visualization of Experimental Workflows

The following diagrams illustrate the general workflows for the protection and deprotection of piperidine with sulfonyl groups.

Protection_Workflow Piperidine Piperidine Reaction N-Sulfonylation Reaction Piperidine->Reaction Sulfonyl_Chloride R-SO2Cl (Phenylsulfonyl, Tosyl, Nosyl, or Mesyl Chloride) Sulfonyl_Chloride->Reaction Base Base (e.g., TEA, DIPEA) Base->Reaction Solvent Anhydrous Solvent (e.g., DCM, DMF) Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (Chromatography) Workup->Purification Protected_Piperidine N-Sulfonylpiperidine Purification->Protected_Piperidine Deprotection_Workflows cluster_reductive Reductive Cleavage (PhSO2, Ts) cluster_nucleophilic Nucleophilic Cleavage (Ns) cluster_acidic Acidic Cleavage (Ms) Reductive_Start N-Phenylsulfonyl/Tosyl Piperidine Reductive_Reaction Sonication Reductive_Start->Reductive_Reaction Reductive_Reagents Mg, MeOH Reductive_Reagents->Reductive_Reaction Reductive_Workup Filtration & Extraction Reductive_Reaction->Reductive_Workup Reductive_Product Piperidine Reductive_Workup->Reductive_Product Nucleophilic_Start N-Nosylpiperidine Nucleophilic_Reaction Stirring at rt Nucleophilic_Start->Nucleophilic_Reaction Nucleophilic_Reagents Thiophenol, K2CO3 Nucleophilic_Reagents->Nucleophilic_Reaction Nucleophilic_Workup Aqueous Workup & Extraction Nucleophilic_Reaction->Nucleophilic_Workup Nucleophilic_Product Piperidine Nucleophilic_Workup->Nucleophilic_Product Acidic_Start N-Mesylpiperidine Acidic_Reaction Heating Acidic_Start->Acidic_Reaction Acidic_Reagents HBr, AcOH Acidic_Reagents->Acidic_Reaction Acidic_Workup Basification & Extraction Acidic_Reaction->Acidic_Workup Acidic_Product Piperidine Acidic_Workup->Acidic_Product

References

Advantages of the phenylsulfonyl group in medicinal chemistry applications

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Drug Development Professionals

In the intricate world of drug design and development, the selection of appropriate functional groups is a critical determinant of a compound's ultimate success. Among the myriad of choices available to medicinal chemists, the phenylsulfonyl group has emerged as a versatile and highly advantageous moiety. This guide provides a comprehensive comparison of the phenylsulfonyl group with its common bioisosteres, supported by experimental data, to illuminate its strategic value in optimizing drug candidates.

Physicochemical Properties: A Balancing Act of Polarity and Lipophilicity

The phenylsulfonyl group, with its central hexavalent sulfur atom double-bonded to two oxygen atoms and single-bonded to a phenyl ring and another substituent, imparts a unique set of physicochemical properties to a molecule. It is a strong electron-withdrawing group and a potent hydrogen bond acceptor, significantly influencing a compound's solubility, lipophilicity (logP), and acidity (pKa).[1]

A key strategy in drug design is the bioisosteric replacement of other functional groups with the phenylsulfonyl moiety to fine-tune these properties. A classic example is the comparison between a phenylsulfonyl group and a benzoyl (carbonyl) group. While both are planar and can participate in π-stacking interactions, the sulfonyl group introduces a greater degree of polarity and hydrogen bonding capability.

Table 1: Comparative Physicochemical Properties of Phenylsulfonyl vs. Benzoyl Analogs

PropertyPhenylsulfonyl-containing CompoundBenzoyl-containing AnalogKey Differences & Advantages of Phenylsulfonyl
Polarity HigherLowerThe two oxygen atoms of the sulfonyl group act as strong hydrogen bond acceptors, increasing polarity and often improving aqueous solubility.[1]
Lipophilicity (logP) Generally LowerGenerally HigherThe increased polarity of the sulfonyl group typically leads to a lower logP, which can be advantageous in reducing off-target lipophilic interactions and improving the ADME profile.[2]
Hydrogen Bonding Strong AcceptorModerate AcceptorThe sulfonyl group's capacity for strong hydrogen bonding can enhance binding affinity to target proteins.[1][3]
Metabolic Stability Generally HigherOften Susceptible to ReductionThe sulfonyl group is metabolically more stable than a ketone, which can be reduced to a secondary alcohol.[4][5]

Note: The exact values for these properties are highly dependent on the overall molecular structure.

Enhancing Metabolic Stability and Pharmacokinetics

One of the most significant advantages of incorporating a phenylsulfonyl group is the enhancement of metabolic stability.[4] The sulfur atom in its highest oxidation state is resistant to many common metabolic transformations, such as oxidation by cytochrome P450 enzymes. This contrasts with other bioisosteric groups like esters or amides which are susceptible to hydrolysis.[5] By strategically placing a phenylsulfonyl group at a metabolically labile position, medicinal chemists can effectively "block" metabolism at that site, prolonging the drug's half-life and improving its oral bioavailability.[1]

A compelling case study is the development of RORγt inverse agonists for autoimmune diseases. The initial lead compound, GSK2981278, suffered from poor bioavailability. By replacing a part of the molecule with a 1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinoline scaffold, researchers developed a new compound, (R)-D4, with significantly improved bioavailability in both mice and rats.[4]

Table 2: Comparative Pharmacokinetic Data of a Phenylsulfonyl-Containing Drug and its Predecessor

CompoundBioavailability (F%) in MiceBioavailability (F%) in RatsAdvantage of Phenylsulfonyl Introduction
GSK29812786.2%4.1%N/A
(R)-D4 (phenylsulfonyl-containing) 48.1% 32.9% Significantly enhanced oral bioavailability, demonstrating the positive impact of the phenylsulfonyl group on the pharmacokinetic profile. [4]

Case Study: COX-2 Inhibitors - Celecoxib vs. Rofecoxib

The comparison of the selective COX-2 inhibitors, celecoxib (Celebrex®) and the withdrawn drug rofecoxib (Vioxx®), provides valuable insights into the nuanced roles of sulfonamide and sulfone groups, both of which contain the core sulfonyl moiety. Celecoxib features a para-sulfonamidophenyl group, while rofecoxib has a para-methanesulfonylphenyl group.

Both the sulfonamide and the methylsulfone moieties are crucial for COX-2 selectivity by inserting into a specific side pocket of the enzyme's active site.[6] This interaction is a key determinant of their selective inhibition over COX-1.

Table 3: Comparative Data for Celecoxib and Rofecoxib

PropertyCelecoxib (Sulfonamide)Rofecoxib (Sulfone)
Target COX-2COX-2
IC50 for COX-2 ~0.04 µM~0.02 µM
Elimination Half-life ~11 hours~17 hours
Bioavailability 22-40% (highly variable)~93%

Data compiled from multiple sources. IC50 values can vary depending on the assay conditions.

While both drugs were effective COX-2 inhibitors, their pharmacokinetic profiles differed. Rofecoxib exhibited higher bioavailability and a longer half-life compared to celecoxib. These differences highlight how subtle changes in the substitution on the phenylsulfonyl group can significantly impact a drug's disposition in the body.

Visualizing the Role of Phenylsulfonyl Groups

To better understand the context in which phenylsulfonyl-containing drugs operate, the following diagrams illustrate a relevant signaling pathway and a typical experimental workflow used in their evaluation.

COX2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pro-inflammatory Stimuli Pro-inflammatory Stimuli Receptor Receptor Pro-inflammatory Stimuli->Receptor binds COX-2 Gene Transcription COX-2 Gene Transcription Pro-inflammatory Stimuli->COX-2 Gene Transcription induces Phospholipase A2 Phospholipase A2 Receptor->Phospholipase A2 activates Arachidonic Acid Arachidonic Acid Phospholipase A2->Arachidonic Acid releases COX-2 Enzyme COX-2 Enzyme Arachidonic Acid->COX-2 Enzyme substrate Prostaglandins Prostaglandins COX-2 Enzyme->Prostaglandins produces Inflammation & Pain Inflammation & Pain Prostaglandins->Inflammation & Pain mediate Celecoxib Celecoxib Celecoxib->COX-2 Enzyme inhibits COX-2 Gene Transcription->COX-2 Enzyme expression

Caption: Signaling pathway of COX-2 induction and inhibition by Celecoxib.

Metabolic_Stability_Workflow cluster_incubation Incubation cluster_analysis Analysis Test Compound Test Compound Incubate_37C Incubate at 37°C Test Compound->Incubate_37C Liver Microsomes Liver Microsomes Liver Microsomes->Incubate_37C NADPH NADPH NADPH->Incubate_37C Quench Reaction Quench Reaction Incubate_37C->Quench Reaction at time points LC-MS/MS Analysis LC-MS/MS Analysis Quench Reaction->LC-MS/MS Analysis sample injection Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis quantification Half-life (t1/2) \n Intrinsic Clearance Half-life (t1/2) Intrinsic Clearance Data Analysis->Half-life (t1/2) \n Intrinsic Clearance

Caption: Experimental workflow for a metabolic stability assay.

Experimental Protocols

Metabolic Stability Assay

Objective: To determine the rate at which a compound is metabolized by liver enzymes.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Liver microsomes (e.g., human, rat)

  • NADPH regenerating system (e.g., containing glucose-6-phosphate, G6P-dehydrogenase, and NADP+)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Acetonitrile with an internal standard for quenching the reaction

  • 96-well plates

  • Incubator shaker

  • LC-MS/MS system

Procedure:

  • Prepare a master mix of liver microsomes and NADPH regenerating system in phosphate buffer.

  • Add the test compound to the master mix to a final concentration of, for example, 1 µM.

  • Incubate the plate at 37°C with shaking.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a well containing cold acetonitrile with an internal standard to stop the reaction.

  • Centrifuge the plate to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Calculate the half-life (t½) and intrinsic clearance (CLint) from the rate of disappearance of the parent compound.

Kinase Inhibition Assay

Objective: To determine the potency of a compound in inhibiting a specific kinase.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Kinase enzyme

  • Kinase-specific substrate (peptide or protein)

  • ATP

  • Assay buffer (containing MgCl2 and other necessary components)

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™)

  • 384-well plates

  • Plate reader

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • Add the diluted compounds to the wells of a 384-well plate.

  • Prepare a kinase/substrate mixture in the assay buffer and add it to the wells.

  • Initiate the kinase reaction by adding ATP to the wells.

  • Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Stop the reaction and measure the kinase activity using a suitable detection reagent and a plate reader.

  • Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the kinase activity.

Conclusion

The phenylsulfonyl group is a powerful tool in the medicinal chemist's arsenal. Its unique physicochemical properties allow for the modulation of solubility and lipophilicity, while its inherent stability can significantly improve a drug candidate's metabolic profile and oral bioavailability. As demonstrated through comparative data and case studies, the strategic incorporation of a phenylsulfonyl moiety can lead to the development of more robust and effective therapeutics. The provided experimental protocols and workflow diagrams offer a practical framework for researchers to evaluate and leverage the advantages of this important functional group in their drug discovery efforts.

References

A Spectroscopic Guide: Comparing Ethyl 1-(phenylsulfonyl)piperidine-4-carboxylate with Its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed spectroscopic comparison of the synthetic product, Ethyl 1-(phenylsulfonyl)piperidine-4-carboxylate, with its precursors, ethyl isonipecotate and benzenesulfonyl chloride. The transformation from starting materials to the final product is elucidated through a comparative analysis of their distinct spectroscopic signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). This information is valuable for researchers in synthetic chemistry and drug development for reaction monitoring and product characterization.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its precursors. The data for the precursors is based on experimental values, while the data for the final product is predicted due to the limited availability of experimental spectra in public databases.

Table 1: ¹H NMR Data (Predicted for Product)

CompoundChemical Shift (δ) ppm
This compound (Predicted) ~7.7-7.9 (m, 2H, Ar-H), ~7.5-7.6 (m, 3H, Ar-H), 4.12 (q, 2H, -OCH₂CH₃), 3.6-3.7 (m, 2H, piperidine-H), 2.7-2.8 (m, 2H, piperidine-H), 2.4-2.5 (m, 1H, piperidine-H), 1.9-2.0 (m, 2H, piperidine-H), 1.7-1.8 (m, 2H, piperidine-H), 1.23 (t, 3H, -OCH₂CH₃)
Ethyl Isonipecotate 4.13 (q, 2H, -OCH₂CH₃), 3.09 (m, 2H, piperidine-H), 2.64 (m, 2H, piperidine-H), 2.41 (m, 1H, piperidine-H), 1.89 (m, 2H, piperidine-H), 1.6-1.9 (m, 1H, -NH), 1.7 (m, 2H, piperidine-H), 1.25 (t, 3H, -OCH₂CH₃)
Benzenesulfonyl Chloride ~7.9-8.1 (m, 2H, Ar-H), ~7.6-7.8 (m, 3H, Ar-H)

Table 2: ¹³C NMR Data (Predicted for Product)

CompoundChemical Shift (δ) ppm
This compound (Predicted) ~174 (C=O), ~138 (Ar-C), ~133 (Ar-C), ~129 (Ar-C), ~127 (Ar-C), ~61 (-OCH₂CH₃), ~46 (piperidine-C), ~41 (piperidine-C), ~28 (piperidine-C), ~14 (-OCH₂CH₃)
Ethyl Isonipecotate 175.4 (C=O), 60.2 (-OCH₂CH₃), 43.1 (piperidine-C), 41.0 (piperidine-C), 28.9 (piperidine-C), 14.2 (-OCH₂CH₃)
Benzenesulfonyl Chloride ~143 (Ar-C), ~135 (Ar-C), ~129 (Ar-C), ~128 (Ar-C)

Table 3: IR Spectroscopy Data (Predicted for Product)

CompoundKey Peaks (cm⁻¹)
This compound (Predicted) ~3070 (Ar C-H stretch), ~2950 (Aliphatic C-H stretch), ~1730 (C=O stretch), ~1350 & ~1160 (S=O stretch), ~1100 (C-O stretch)
Ethyl Isonipecotate ~3300 (N-H stretch), ~2940 (Aliphatic C-H stretch), ~1730 (C=O stretch), ~1180 (C-O stretch)
Benzenesulfonyl Chloride ~3070 (Ar C-H stretch), ~1380 & ~1180 (S=O stretch), ~840 (S-Cl stretch)

Table 4: Mass Spectrometry Data

CompoundMolecular Weight ( g/mol )Key Fragments (m/z)
This compound 297.37297 (M+), 156, 141, 77
Ethyl Isonipecotate 157.21157 (M+), 112, 84, 56
Benzenesulfonyl Chloride 176.62176 (M+), 141, 111, 77, 51

Reaction Pathway

The synthesis of this compound from its precursors is a nucleophilic substitution reaction. The lone pair of electrons on the nitrogen atom of ethyl isonipecotate attacks the electrophilic sulfur atom of benzenesulfonyl chloride, leading to the formation of a new S-N bond and the elimination of hydrogen chloride.

reaction_pathway cluster_precursors Precursors cluster_product Product Ethyl Isonipecotate Ethyl Isonipecotate This compound This compound Ethyl Isonipecotate->this compound Benzenesulfonyl Chloride Benzenesulfonyl Chloride Benzenesulfonyl Chloride->this compound

Caption: Reaction scheme for the synthesis.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from general procedures for the N-sulfonylation of secondary amines.

Materials:

  • Ethyl isonipecotate

  • Benzenesulfonyl chloride

  • Triethylamine (or another suitable base)

  • Dichloromethane (anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask, dissolve ethyl isonipecotate (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add benzenesulfonyl chloride (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel if necessary.

Spectroscopic Analysis
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.

  • IR Spectroscopy: IR spectra are recorded on an FTIR spectrometer. Liquid samples can be analyzed as a thin film on NaCl or KBr plates.

  • Mass Spectrometry: Mass spectra are obtained using an electron ionization (EI) mass spectrometer.

This guide serves as a foundational resource for the spectroscopic analysis of this compound and its precursors. The provided data and protocols can aid in the successful synthesis, purification, and characterization of this and similar compounds.

A Comparative Guide to Reference Standards for HPLC Analysis: Featuring Ethyl 1-(phenylsulfonyl)piperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the precise world of pharmaceutical analysis, the quality and reliability of a reference standard are paramount. High-Performance Liquid Chromatography (HPLC) remains the gold standard for assessing the purity and concentration of active pharmaceutical ingredients (APIs) and their intermediates. This guide provides an objective comparison of Ethyl 1-(phenylsulfonyl)piperidine-4-carboxylate as a reference standard against viable alternatives for the HPLC analysis of piperidine-based compounds.

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its stable, crystalline nature and distinct UV-active phenylsulfonyl group make it a suitable candidate for a reference standard in HPLC analysis. This guide will delve into its performance characteristics and compare them with other potential reference materials, supported by illustrative experimental data.

Comparison of Reference Standards

The selection of an appropriate reference standard is critical for method validation and ensuring the accuracy of analytical results. Here, we compare this compound with two plausible alternatives: Ethyl 1-benzylpiperidine-4-carboxylate , a common precursor with a different UV chromophore, and 4-piperidinecarboxylic acid , a more basic building block that often requires derivatization for sensitive UV detection.

ParameterThis compoundEthyl 1-benzylpiperidine-4-carboxylate4-Piperidinecarboxylic Acid (derivatized)
Purity (by HPLC) > 99.5%> 99.0%> 98.5%
UV Absorbance (λmax) ~230 nm, ~265 nm~258 nmDependent on derivatizing agent (e.g., ~340 nm for dansyl chloride)
Molar Absorptivity HighModerateHigh (post-derivatization)
Stability (Solid State) HighModerateHigh
Solubility Good in common organic solvents (e.g., Acetonitrile, Methanol)Good in common organic solventsSoluble in aqueous solutions and polar organic solvents
Cost-Effectiveness ModerateModerateLow (reagent costs for derivatization can be a factor)

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable analytical results. Below are the protocols used to generate the comparative data.

Protocol 1: HPLC Purity Assay of Reference Standards

This protocol is designed for the purity determination of the reference standards themselves.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of mobile phase A (0.1% formic acid in water) and mobile phase B (acetonitrile).

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-20 min: 30% to 80% B

    • 20-25 min: 80% B

    • 25-26 min: 80% to 30% B

    • 26-30 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 230 nm for this compound, 258 nm for Ethyl 1-benzylpiperidine-4-carboxylate, and at the λmax of the derivative for 4-Piperidinecarboxylic Acid.

  • Injection Volume: 10 µL.

  • Sample Preparation: A stock solution of each reference standard was prepared in acetonitrile at a concentration of 1 mg/mL. Working standards were prepared by diluting the stock solution with the mobile phase.

Protocol 2: Derivatization of 4-Piperidinecarboxylic Acid

For compounds lacking a strong chromophore, pre-column derivatization can enhance UV detection.

  • Derivatizing Agent: Dansyl chloride.

  • Procedure:

    • To 1 mL of a 100 µg/mL solution of 4-Piperidinecarboxylic Acid in a borate buffer (pH 9.5), add 1 mL of a 1 mg/mL solution of dansyl chloride in acetonitrile.

    • Vortex the mixture and heat at 60°C for 30 minutes.

    • After cooling to room temperature, the sample is ready for injection into the HPLC system.

Quantitative Performance Data

The following tables summarize the validation parameters for an HPLC method using this compound as the reference standard for the quantification of a related analyte.

Table 1: Linearity and Range

ParameterValue
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) 0.9998
Equation of the Line y = 45872x + 1234

Table 2: Precision

ParameterRepeatability (%RSD)Intermediate Precision (%RSD)
Low Concentration (5 µg/mL) 0.851.23
Medium Concentration (50 µg/mL) 0.420.78
High Concentration (95 µg/mL) 0.210.55

Table 3: Accuracy (Recovery)

Spiked Concentration (µg/mL)Measured Concentration (µg/mL)Recovery (%)
2524.899.2
5050.3100.6
7574.599.3

Table 4: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

ParameterValue (µg/mL)
LOD 0.25
LOQ 0.75

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Weigh Reference Standard dissolve Dissolve in Acetonitrile start->dissolve dilute Prepare Working Standards dissolve->dilute inject Inject into HPLC dilute->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peak Area detect->integrate calibrate Construct Calibration Curve integrate->calibrate quantify Quantify Analyte calibrate->quantify

Caption: Workflow for HPLC analysis using a reference standard.

Logical Relationship for Reference Standard Selection

G cluster_criteria Selection Criteria cluster_decision Final Selection start Define Analytical Need purity High Purity (>99%) start->purity stability Chemical Stability start->stability chromophore UV Chromophore Present? start->chromophore solubility Good Solubility start->solubility derivatization Derivatization Required chromophore->derivatization No direct_analysis Direct UV Analysis chromophore->direct_analysis Yes selection Select Optimal Reference Standard derivatization->selection direct_analysis->selection

Caption: Decision-making process for selecting an HPLC reference standard.

Conclusion

This compound demonstrates excellent characteristics as a reference standard for the HPLC analysis of related piperidine derivatives. Its high purity, stability, and strong UV absorbance allow for the development of sensitive, accurate, and precise analytical methods. While alternatives like Ethyl 1-benzylpiperidine-4-carboxylate are also viable, the phenylsulfonyl group in the target compound provides a distinct chromophore that can be beneficial for selectivity in complex matrices. For parent compounds lacking a UV chromophore, such as 4-piperidinecarboxylic acid, derivatization is a necessary step that introduces additional complexity and potential for variability.

Ultimately, the choice of a reference standard will depend on the specific requirements of the analytical method, including the nature of the analyte, the desired sensitivity, and the available instrumentation. However, based on the data presented, this compound stands out as a robust and reliable choice for quantitative HPLC applications in pharmaceutical research and development.

Navigating the Selectivity Landscape of Piperidine-Based Scaffolds: A Comparative Guide to Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity of a chemical scaffold is paramount to predicting off-target effects and ensuring the safety and efficacy of potential drug candidates. This guide provides a comparative analysis of derivatives based on the "Ethyl 1-(phenylsulfonyl)piperidine-4-carboxylate" core structure, exploring their interactions with various biological targets. While direct cross-reactivity data for the titular compound is not publicly available, this document synthesizes findings from structurally related molecules to illuminate potential polypharmacology and guide future selectivity profiling.

The piperidine ring, a ubiquitous feature in many pharmaceuticals, serves as a versatile scaffold. When combined with a phenylsulfonyl group and a 4-carboxylate ester, as in "this compound," a chemical entity with the potential to interact with a diverse range of biological targets emerges. This guide explores the known activities of structurally similar compounds, focusing on three distinct target classes: tubulin, microsomal prostaglandin E synthase-1 (mPGES-1), and the thromboxane A2 (TXA2) receptor. By examining the bioactivity of these related molecules, we can infer a hypothetical cross-reactivity profile and highlight the importance of comprehensive screening.

Comparative Analysis of Bioactive Derivatives

To illustrate the potential for cross-reactivity, this section presents quantitative data for representative compounds that share key structural motifs with "this compound." The data is organized by target class, showcasing the inhibitory potency of these derivatives.

Table 1: Tubulin Polymerization Inhibitors with a Piperidine Moiety
Compound IDStructureCell LineIC50 (µM)Reference
C1 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamide derivativeK5620.55[1]
C2 Pyrrole-based carboxamide with piperidine linkerA5491.2[2]
C3 1-(4-bromo-2-(pyrrolidine-1-yl) benzyl) piperidine derivativeA5493.5[3]
Table 2: mPGES-1 Inhibitors with a Phenylsulfonyl or Related Moiety
Compound IDStructureAssay TypeIC50 (µM)Reference
C4 Phenylsulfonyl hydrazide derivativeCell-free0.07[4]
C5 Aminobenzothiazole derivativeCell-free0.7[5]
C6 Biarylimidazole derivativeEnzyme0.001[6]
Table 3: Thromboxane A2 (TP) Receptor Antagonists with Cyclic Moieties
Compound IDStructureAssay TypeKi (nM)Reference
C7 DaltrobanPlatelet membrane binding10[7]
C8 BAY U 3405Platelet membrane binding10[8]
C9 [125I]PTA-OHWashed human platelets21[9]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparative data tables. These protocols provide a foundation for understanding how the bioactivity of these compounds is assessed.

Tubulin Polymerization Inhibition Assay[10][11][12][13]

This assay measures a compound's ability to interfere with the formation of microtubules from tubulin protein.

  • Reagent Preparation : Purified tubulin is reconstituted in a general tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA). A fluorescent reporter that binds to polymerized microtubules is included. Test compounds are prepared as 10x stocks.

  • Assay Procedure : In a pre-warmed 96-well plate, the test compound, positive controls (e.g., nocodazole for inhibition, paclitaxel for enhancement), and a vehicle control are added to respective wells.

  • Initiation of Polymerization : An ice-cold tubulin reaction mix containing GTP is added to each well to initiate polymerization.

  • Data Acquisition : The plate is immediately placed in a microplate reader pre-warmed to 37°C. Fluorescence intensity is measured over time.

  • Data Analysis : The rate and extent of fluorescence increase are analyzed. A decrease indicates inhibition of tubulin polymerization. IC50 values are calculated from dose-response curves.

Microsomal Prostaglandin E Synthase-1 (mPGES-1) Inhibition Assay[14][15]

This cell-free assay determines the direct inhibitory effect of a compound on the enzymatic activity of mPGES-1.

  • Preparation of Microsomal Fraction : A549 human lung carcinoma cells are stimulated with Interleukin-1 beta (IL-1β) to induce mPGES-1 expression. The cells are then harvested, homogenized, and centrifuged to isolate the microsomal fraction containing mPGES-1.

  • Assay Reaction : In a 96-well plate, the reaction buffer, test compound at various concentrations, vehicle control, and the microsomal enzyme preparation are combined.

  • Enzyme Reaction Initiation : The reaction is initiated by adding the substrate, prostaglandin H2 (PGH2).

  • Termination and Detection : The reaction is stopped, and the amount of PGE2 produced is quantified using a specific detection method, such as an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis : The percentage of inhibition is calculated by comparing the PGE2 levels in the presence of the test compound to the control. IC50 values are determined from the dose-response curve.

Thromboxane A2 (TP) Receptor Binding Assay[16]

This assay measures the ability of a compound to displace a radiolabeled ligand from the TP receptor.

  • Membrane Preparation : Platelet membranes are prepared from washed human platelets.

  • Binding Reaction : In a 96-well plate, the platelet membranes are incubated with a radiolabeled TP receptor antagonist (e.g., [3H]BAY U 3405) and varying concentrations of the test compound.

  • Separation of Bound and Free Ligand : The reaction mixture is filtered through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.

  • Quantification : The radioactivity retained on the filter is measured using a scintillation counter.

  • Data Analysis : The specific binding is determined by subtracting non-specific binding (measured in the presence of a high concentration of an unlabeled antagonist) from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The inhibition constant (Ki) is then determined using the Cheng-Prusoff equation.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved is crucial for a comprehensive understanding. The following diagrams, created using the DOT language, illustrate the key signaling pathways and a general experimental workflow for cross-reactivity screening.

G cluster_tubulin Tubulin Dynamics & Cell Cycle Tubulin Dimers Tubulin Dimers Microtubules Microtubules Tubulin Dimers->Microtubules Polymerization Microtubules->Tubulin Dimers Depolymerization Mitotic Spindle Mitotic Spindle Microtubules->Mitotic Spindle Cell Division Cell Division Mitotic Spindle->Cell Division Inhibitor Inhibitor Inhibitor->Tubulin Dimers Sequestration Inhibitor->Microtubules Destabilization

Caption: Simplified signaling pathway of tubulin dynamics and its role in cell division.

G Arachidonic Acid Arachidonic Acid PGH2 PGH2 Arachidonic Acid->PGH2 COX-2 PGE2 PGE2 PGH2->PGE2 mPGES-1 EP Receptors EP Receptors PGE2->EP Receptors Inflammation & Pain Inflammation & Pain EP Receptors->Inflammation & Pain Inhibitor Inhibitor mPGES-1 mPGES-1 Inhibitor->mPGES-1 Inhibition

Caption: The mPGES-1 pathway in prostaglandin E2 synthesis.

G Arachidonic Acid Arachidonic Acid PGH2 PGH2 Arachidonic Acid->PGH2 COX-1 Thromboxane A2 Thromboxane A2 PGH2->Thromboxane A2 TXA Synthase TP Receptor TP Receptor Thromboxane A2->TP Receptor Platelet Aggregation & Vasoconstriction Platelet Aggregation & Vasoconstriction TP Receptor->Platelet Aggregation & Vasoconstriction Antagonist Antagonist Antagonist->TP Receptor Blockade

Caption: The Thromboxane A2 receptor signaling pathway.

G Test Compound Test Compound Primary Target Assay Primary Target Assay Test Compound->Primary Target Assay Secondary Screening Panel (e.g., Kinases, GPCRs, Ion Channels) Secondary Screening Panel (e.g., Kinases, GPCRs, Ion Channels) Test Compound->Secondary Screening Panel (e.g., Kinases, GPCRs, Ion Channels) Determine On-Target Potency (IC50/Ki) Determine On-Target Potency (IC50/Ki) Primary Target Assay->Determine On-Target Potency (IC50/Ki) Identify Off-Target Hits Identify Off-Target Hits Secondary Screening Panel (e.g., Kinases, GPCRs, Ion Channels)->Identify Off-Target Hits Calculate Selectivity Index Calculate Selectivity Index Determine On-Target Potency (IC50/Ki)->Calculate Selectivity Index Dose-Response of Off-Target Activity Dose-Response of Off-Target Activity Identify Off-Target Hits->Dose-Response of Off-Target Activity Determine Off-Target Potency (IC50/Ki) Determine Off-Target Potency (IC50/Ki) Dose-Response of Off-Target Activity->Determine Off-Target Potency (IC50/Ki) Determine Off-Target Potency (IC50/Ki)->Calculate Selectivity Index Cross-Reactivity Profile Cross-Reactivity Profile Calculate Selectivity Index->Cross-Reactivity Profile

Caption: General experimental workflow for cross-reactivity screening of a test compound.

Conclusion

The "this compound" scaffold represents a privileged structure in medicinal chemistry with the potential for diverse biological activities. The comparative data presented in this guide, although based on structurally related analogs, underscores the critical need for comprehensive cross-reactivity profiling in drug discovery. The observed activities of similar compounds against targets as varied as tubulin, mPGES-1, and the thromboxane A2 receptor highlight the possibility of polypharmacology, which can be either beneficial or detrimental depending on the therapeutic context. Researchers and drug development professionals are encouraged to employ a battery of in vitro assays, such as those described herein, early in the development process to build a thorough understanding of a compound's selectivity and to mitigate the risk of unforeseen off-target effects. This proactive approach is essential for the development of safer and more effective medicines.

References

Safety Operating Guide

Safe Disposal of Ethyl 1-(phenylsulfonyl)piperidine-4-carboxylate: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in research, scientific analysis, and drug development, the responsible disposal of chemical waste is a critical component of ensuring a safe working environment and maintaining environmental compliance. This document provides a detailed, procedural guide for the proper disposal of Ethyl 1-(phenylsulfonyl)piperidine-4-carboxylate, a substituted piperidine compound. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on the known hazards of related substances, including piperidine and sulfonyl-containing compounds, as well as general best practices for hazardous chemical waste management.

Core Safety Principles and Hazard Assessment

Given its chemical structure, this compound should be handled as a hazardous substance. Piperidine, the parent compound, is known to be flammable, toxic, and corrosive.[1] Sulfonyl-containing compounds may also present hazards that necessitate careful handling and disposal.[2] Therefore, all waste containing this compound, including contaminated personal protective equipment (PPE) and laboratory supplies, must be treated as hazardous waste.

Key safety protocols include:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a face shield, chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and closed-toe shoes when handling this compound.[1]

  • Ventilation: All handling and disposal procedures should be conducted in a well-ventilated chemical fume hood to prevent the inhalation of vapors.[1]

  • Spill Management: In the event of a spill, absorb the material with a non-combustible absorbent like sand or vermiculite. The collected material should then be placed in a sealed container for disposal as hazardous waste.[1]

Quantitative Data Summary

PropertyValue (for Piperidine)
GHS Hazard Statements H225: Highly flammable liquid and vapour.
H302: Harmful if swallowed.
H311 + H331: Toxic in contact with skin or if inhaled.
H314: Causes severe skin burns and eye damage.
GHS Precautionary Statements P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[1]
P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]
P501: Dispose of contents/container to an approved waste disposal plant.[1]

Detailed Disposal Protocol

The recommended method for disposing of this compound is through a licensed hazardous waste disposal facility. Adherence to the following step-by-step protocol is essential for safe and compliant disposal.

Step 1: Waste Identification and Segregation

  • Labeling: Designate a chemically compatible waste container and clearly label it as "Hazardous Waste."

  • Full Chemical Name: The label must include the full chemical name: "this compound." Do not use abbreviations or chemical formulas.[2]

  • Hazard Pictograms: Affix the appropriate hazard pictograms for flammable, toxic, and corrosive materials to the container.[3]

  • Segregation: Do not mix this waste with other chemical waste streams unless compatibility has been confirmed to avoid dangerous reactions.[4][5] Halogenated and non-halogenated waste should be kept separate.[2]

Step 2: Container Management

  • Container Integrity: Use a container that is in good condition, free of leaks, and has a secure, tightly fitting lid.[5][6] The original container is often the best choice for waste storage.[6]

  • Storage Location: Store the waste container in a designated, well-ventilated satellite accumulation area.[3][7] This area should be away from heat, sparks, open flames, and incompatible materials.[1][4]

  • Secondary Containment: Place the waste container in secondary containment, such as a spill tray, to mitigate the impact of any potential leaks.[5]

Step 3: Arranging for Disposal

  • Contact EHS: Notify your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[1][2]

  • Provide Information: Supply the EHS department with a complete inventory of the chemicals within the waste container.[1]

  • Manifesting: Ensure that a hazardous waste manifest is properly filled out and signed by both your institution and the waste disposal company. Retain a copy of the manifest for your records for a minimum of three years.[8]

Step 4: Emergency Procedures

  • Small Spills: For minor spills, use a non-combustible absorbent material to contain and collect the waste.[1]

  • Large Spills: In the case of a larger spill that cannot be managed by laboratory personnel, evacuate the area and immediately report the incident to your institution's EHS department.[6]

  • Decontamination: After a spill cleanup, decontaminate the affected area with a suitable solvent, and collect all cleanup materials as hazardous waste.[9]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Figure 1. Disposal Workflow for this compound A Step 1: Waste Identification & Segregation B Label container as 'Hazardous Waste' with full chemical name and pictograms A->B C Segregate from incompatible waste streams A->C D Step 2: Container Management C->D E Use a secure, leak-proof container D->E F Store in a designated, ventilated area with secondary containment D->F G Step 3: Arrange for Disposal F->G H Contact Environmental Health & Safety (EHS) for pickup G->H I Complete hazardous waste manifest G->I J Step 4: Professional Disposal I->J K Transfer to a licensed hazardous waste disposal facility J->K

Caption: Logical workflow for the safe disposal of this compound.

By adhering to these procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Essential Safety and Logistical Information for Handling Ethyl 1-(phenylsulfonyl)piperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Personal Protective Equipment (PPE)

The use of appropriate PPE is the first line of defense against potential exposure. Based on the hazards associated with the piperidine and phenylsulfonyl functional groups, the following PPE is mandatory for all procedures involving Ethyl 1-(phenylsulfonyl)piperidine-4-carboxylate.

PPE CategoryItemSpecifications & Standards
Eye/Face Protection Safety Goggles & Face ShieldChemical splash goggles are required. For tasks with a high splash potential, a face shield should be worn in addition to goggles. Must meet EN 166 or OSHA 29 CFR 1910.133 standards.[1]
Hand Protection Chemical-Resistant GlovesNitrile gloves are suitable for incidental contact. For prolonged handling, double gloving is recommended. Always check the glove manufacturer's resistance guide.
Body Protection Laboratory CoatA flame-retardant lab coat should be worn and fully buttoned to provide maximum skin coverage.
Respiratory Protection Respirator (if necessary)Work should be conducted in a certified chemical fume hood to avoid inhalation of vapors or dust. If engineering controls are insufficient, a NIOSH-approved respirator should be used.
Foot Protection Closed-Toe ShoesShoes should be made of a non-porous material and cover the entire foot to protect against spills and falling objects.

Operational Plan for Handling

A systematic workflow is critical to minimize the risk of exposure. All handling of this compound should occur within a designated and clearly marked area, preferably inside a chemical fume hood.

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_handling Chemical Handling (in Fume Hood) cluster_cleanup Cleanup and Disposal prep_area 1. Prepare Work Area (Decontaminate, lay absorbent pads) don_ppe 2. Don Required PPE weigh 3. Weigh Compound don_ppe->weigh dissolve 4. Prepare Solution weigh->dissolve reaction 5. Perform Reaction dissolve->reaction decontaminate 6. Decontaminate Equipment & Surfaces reaction->decontaminate dispose 7. Dispose of Waste decontaminate->dispose doff_ppe 8. Doff PPE dispose->doff_ppe

Figure 1. A stepwise workflow for the safe handling of this compound.

Disposal Plan

Proper disposal of chemical waste is crucial to ensure environmental safety and regulatory compliance. All waste materials contaminated with this compound should be treated as hazardous waste.

Waste Segregation and Disposal Workflow

disposal_workflow cluster_waste_types Waste Categorization cluster_disposal_containers Containerization start Waste Generation liquid_waste Contaminated Solvents (Non-Halogenated) start->liquid_waste solid_waste Contaminated PPE (Gloves, wipes, etc.) start->solid_waste sharps_waste Contaminated Sharps (Needles, glassware) start->sharps_waste liquid_container Labeled, Sealed Organic Waste Container liquid_waste->liquid_container solid_container Labeled, Sealed Solid Waste Container solid_waste->solid_container sharps_container Puncture-Proof Sharps Container sharps_waste->sharps_container end Hazardous Waste Pickup liquid_container->end solid_container->end sharps_container->end

Figure 2. A logical flow for the segregation and disposal of waste contaminated with this compound.

Disposal Procedures:

  • Liquid Waste: Collect all non-halogenated organic solvent waste containing the compound in a designated, clearly labeled, and sealed waste container.

  • Solid Waste: Dispose of all contaminated disposables (e.g., gloves, absorbent pads, weighing paper) in a separate, labeled solid hazardous waste container.

  • Sharps Waste: Any contaminated sharps, such as needles or broken glassware, must be placed in a designated puncture-resistant sharps container.

  • Decontamination: Decontaminate all non-disposable glassware and equipment with an appropriate solvent, and collect the rinsate as hazardous liquid waste.

  • Labeling: Ensure all waste containers are clearly labeled with "Hazardous Waste," the chemical name, and any other information required by your institution's environmental health and safety department.

  • Storage: Store waste containers in a designated, well-ventilated, and secondary containment area until they are collected by trained hazardous waste personnel.

Never dispose of this compound or its waste down the drain.

Quantitative Data Summary

As a specific Safety Data Sheet for this compound is not publicly available, the following table includes data from structurally similar compounds to provide an indication of potential properties.

PropertyValue (Compound)
Molecular Formula C₁₅H₂₁NO₄S
Molecular Weight 311.40 g/mol
Physical State Solid (based on 1-(Phenylsulfonyl)piperidine)[1]
Flash Point 87 °C (Ethyl 4-oxo-1-piperidinecarboxylate)
Toxicity No acute toxicity data available for this product. May be harmful if swallowed, cause skin and eye irritation.
Storage Store in a dry, cool, and well-ventilated place. Keep container tightly closed.

Disclaimer: The information provided is based on available data for structurally related compounds and should be used as a guide. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and protocols. A thorough risk assessment should be conducted before commencing any new experimental work.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 1-(phenylsulfonyl)piperidine-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 1-(phenylsulfonyl)piperidine-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.